molecular formula C8H13NO2 B045870 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 7224-81-9

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Cat. No.: B045870
CAS No.: 7224-81-9
M. Wt: 155.19 g/mol
InChI Key: KQXCBNBNYPNNLY-UHFFFAOYSA-N
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Description

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS 7224-81-9) is a high-purity chemical building block offered for advanced research and development. This compound features the privileged azabicyclo[3.3.1]nonane scaffold, a structure recognized for its significance in medicinal chemistry due to its presence in numerous bioactive molecules and natural products . Research Applications and Value: Versatile Synthetic Intermediate: This compound serves as a key precursor for the synthesis of more complex nitrogen- and oxygen-containing heterocycles. Its structure is highly amenable to functionalization, making it a valuable scaffold for generating diverse compound libraries for biological screening. Privileged Scaffold in Drug Discovery: The azabicyclo[3.3.1]nonane core is a well-established privileged structure in pharmaceutical research. Derivatives of this scaffold have been investigated for a wide spectrum of biological activities, including use as cytotoxic agents, receptor ligands (e.g., dopamine, sigma-2), and treatments for central nervous system disorders . While research on this specific derivative is developing, its core structure provides a solid foundation for exploratory synthesis in these areas. Material Science Research: The rigid, three-dimensional bicyclic structure of this compound may also be of interest in material science, particularly in the development of novel ligands or functional materials. Handling and Safety: For Research Use Only.** Not intended for diagnostic or therapeutic uses. Handle with care. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. The compound has the GHS signal word "Warning" and associated hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-6-2-8(10)3-7(9)5-11-4-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXCBNBNYPNNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(=O)CC1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992979
Record name 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7224-81-9
Record name 7224-81-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a bicyclic organic compound with the chemical formula C₈H₁₃NO₂.[1] Its structure features a nine-membered ring system containing both an oxygen and a nitrogen atom, classifying it as a heterocyclic compound. This scaffold is of interest in medicinal chemistry due to the prevalence of the azabicyclo[3.3.1]nonane core in various biologically active molecules.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is presented in the table below. It is important to note that while some experimental data is available, many properties are derived from computational models.

PropertyValueSource
Molecular Formula C₈H₁₃NO₂PubChem[1]
Molecular Weight 155.19 g/mol PubChem[1]
CAS Number 7224-81-9PubChem[1]
Melting Point 79-80 °C (from ethyl ether)chemBlink[2]
Boiling Point (Calculated) 261.7 ± 40.0 °C at 760 TorrchemBlink
Density (Calculated) 1.114 ± 0.06 g/cm³ (at 20 °C)chemBlink
Solubility (Calculated) Freely soluble (110 g/L at 25 °C)chemBlink
XLogP3 (Calculated) -0.5PubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]

Synthesis and Experimental Protocols

The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is not extensively detailed in publicly available literature. However, the structurally related azabicyclo[3.3.1]nonane core is commonly synthesized via the Robinson-Schöpf reaction.[3] This reaction typically involves the condensation of a dialdehyde (like glutaraldehyde), a primary amine (in this case, methylamine), and a derivative of acetone.

Representative Experimental Protocol: Robinson-Schöpf Synthesis of a 9-Azabicyclo[3.3.1]nonan-3-one Derivative

The following protocol for the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is provided as a representative example of the Robinson-Schöpf reaction.[4] This can be adapted for the synthesis of the target molecule by substituting benzylamine with methylamine and an appropriate acetone derivative.

Materials:

  • Water

  • Benzylamine

  • 18% Sulfuric Acid

  • 50% Glutaraldehyde solution

  • Acetone dicarboxylic acid

  • 9% Sodium acetate solution

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • 20% Sodium carbonate solution

  • Sodium sulfate

Procedure:

  • A solution of benzylamine in water is prepared in a jacketed, round-bottomed flask equipped with a mechanical stirrer and a temperature probe.

  • The solution is cooled to 0–10 °C, and 18% sulfuric acid is added dropwise while maintaining the temperature between 4–8 °C.

  • 50% glutaraldehyde solution is then added, followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.

  • A 9% sodium acetate solution is added over 1.5 hours.

  • The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours.

  • The pH of the solution is adjusted to 2 with additional 18% sulfuric acid.

  • The aqueous solution is extracted with MTBE to remove organic impurities.

  • The aqueous layer is then mixed with heptane, and silica gel is added.

  • The pH is adjusted to 8 with a 20% sodium carbonate solution.

  • The mixture is filtered, and the filter cake is washed with heptane.

  • The layers of the filtrate are separated, and the organic layer is dried with sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.

Synthesis Workflow Diagram

G Figure 1. Representative Robinson-Schöpf Synthesis Workflow reagents Reactants (Glutaraldehyde, Methylamine, Acetone dicarboxylic acid) mixing Mixing and Cooling (0-10 °C) reagents->mixing reaction Condensation Reaction (pH controlled, aged) mixing->reaction acidification Acidification (pH 2) reaction->acidification extraction1 Extraction (MTBE) acidification->extraction1 basification Basification (pH 8) extraction1->basification extraction2 Extraction (Heptane) basification->extraction2 drying Drying (Na2SO4) extraction2->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Chromatography/ Crystallization) evaporation->purification product Final Product 9-Methyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one purification->product

Figure 1. Representative Robinson-Schöpf Synthesis Workflow

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While no specific ¹H or ¹³C NMR data for the title compound has been found, studies on related oxa- and azabicyclo[3.3.1]nonanes indicate that the bicyclic system can adopt various conformations, which can be elucidated through detailed NMR analysis.[6][7]

  • Infrared (IR) Spectroscopy: An IR spectrum for a related derivative, 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate (1 to 1), is available and can be used as a reference for the characteristic vibrational modes of the bicyclic core.[8]

  • Mass Spectrometry (MS): PubChem lists GC-MS data for this compound, but the spectrum is not provided.[1]

Biological Activity and Signaling Pathways

Direct studies on the biological activity of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one are limited. However, the broader class of azabicyclo[3.3.1]nonane derivatives has shown a range of biological activities.

Potential as 5-HT₃ Receptor Antagonists

Derivatives of 3-oxa-9-azabicyclo[3.3.1]nonane have been investigated as potent serotonin 5-HT₃ receptor antagonists.[9] 5-HT₃ receptors are ligand-gated ion channels that are involved in various physiological processes, including emesis (vomiting), anxiety, and pain perception.[2] Antagonists of this receptor are used clinically as antiemetics, particularly for chemotherapy-induced nausea and vomiting.[10][11]

The proposed mechanism of action involves the binding of the antagonist to the 5-HT₃ receptor, which prevents the binding of serotonin and subsequent activation of the ion channel.[9] This blockage of serotonin signaling in the central and peripheral nervous systems leads to the therapeutic effect.[10][11]

5-HT₃ Receptor Antagonist Signaling Pathway

G Figure 2. 5-HT3 Receptor Antagonist Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds ion_channel Ion Channel Opening (Na+, K+, Ca2+ influx) receptor->ion_channel Activates depolarization Depolarization ion_channel->depolarization signal Signal Transduction depolarization->signal antagonist 9-Methyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one (Potential Antagonist) antagonist->receptor Blocks Binding

Figure 2. 5-HT3 Receptor Antagonist Signaling Pathway
Potential Antimicrobial and Neuroactive Effects

Some derivatives of 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine have shown potential antimicrobial and neuroactive effects.[9] The nitrogen-containing heterocyclic structure is a common feature in many antimicrobial compounds.[12] The mechanism of action for such compounds can vary but may involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.[12]

Conclusion

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a heterocyclic compound with a core structure that is of interest for medicinal chemistry applications. While comprehensive experimental data for this specific molecule is limited, information from closely related compounds provides valuable insights into its physicochemical properties, potential synthetic routes, and possible biological activities. Further research is warranted to fully characterize this compound and explore its therapeutic potential, particularly as a 5-HT₃ receptor antagonist or as a scaffold for the development of novel antimicrobial or neuroactive agents.

References

In-Depth Technical Guide: 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7224-81-9

Introduction

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a heterocyclic organic compound featuring a bicyclic scaffold. This structure, containing both an oxygen and a nitrogen atom, is a subject of interest in medicinal chemistry due to the prevalence of the azabicyclo[3.3.1]nonane core in various biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological significance based on related structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is presented in the table below. These properties are primarily derived from computational models and publicly available chemical databases.

PropertyValueSource
Molecular Formula C₈H₁₃NO₂PubChem[1]
Molecular Weight 155.19 g/mol PubChem[1]
CAS Number 7224-81-9PubChem[1]
IUPAC Name 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-onePubChem[1]
Canonical SMILES CN1C2CC(=O)CC1COC2PubChem[1]
XLogP3 -0.5PubChem[1]
Boiling Point (predicted) 261.7 ± 40.0 °C at 760 TorrChemBlink[2]
Density (predicted) 1.114 ± 0.06 g/cm³ at 20 °C, 760 TorrChemBlink[2]
Flash Point (predicted) 112.1 ± 27.3 °CChemBlink[2]
Solubility (predicted) Freely soluble (110 g/L) at 25 °CChemBlink[2]

Synthesis

The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is not extensively detailed in recent literature; however, a foundational method is described in the Journal of Organic Chemistry. The general approach for constructing the azabicyclo[3.3.1]nonane skeleton often involves a Mannich-type condensation reaction.

Experimental Protocol: Mannich-Type Condensation

Reactants:

  • A suitable dialdehyde (e.g., glutaraldehyde)

  • A primary amine (e.g., methylamine)

  • A β-ketoacid or its equivalent (e.g., acetonedicarboxylic acid)

Procedure:

  • A solution of the primary amine (e.g., methylamine hydrochloride) in an aqueous or alcoholic solvent is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • The dialdehyde (e.g., glutaraldehyde) is added to the amine solution, often at a controlled temperature.

  • The β-ketoacid or its ester is then added portion-wise to the reaction mixture.

  • The pH of the reaction is typically maintained in the acidic to neutral range to facilitate the condensation and cyclization.

  • The reaction is stirred at room temperature or with gentle heating for a period ranging from several hours to days, with the progress monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by adjusting the pH to basic to liberate the free amine.

  • The product is then extracted into an organic solvent.

  • The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel or by crystallization.

Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Dialdehyde Dialdehyde Condensation Mannich-Type Condensation Dialdehyde->Condensation Amine Primary Amine (Methylamine) Amine->Condensation Ketoacid β-Ketoacid Ketoacid->Condensation Workup Aqueous Workup & Extraction Condensation->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Product 9-Methyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one Purification->Product

Caption: General workflow for the synthesis of the target compound.

Potential Biological Activity and Applications

While specific biological data for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is scarce in the available literature, the broader class of azabicyclo[3.3.1]nonane derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[3] This suggests that the title compound could be a valuable scaffold for the development of novel therapeutic agents.

Areas of Potential Biological Interest
  • Neuroactive Effects: Many azabicyclo[3.3.1]nonane derivatives interact with the central nervous system. They have been investigated for their potential as analgesics, and for their activity at various neurotransmitter receptors. The rigid bicyclic structure can provide a well-defined orientation of functional groups for specific receptor binding.[3]

  • Antimicrobial Properties: Derivatives of the azabicyclo[3.3.1]nonane core have demonstrated both antibacterial and antifungal activities.[3] The presence of the nitrogen and oxygen heteroatoms in 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one could influence its antimicrobial spectrum and potency.

Logical Relationship for Drug Discovery

G Scaffold 9-Methyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one Scaffold Modification Chemical Modification (e.g., at C7-ketone) Scaffold->Modification Library Compound Library Generation Modification->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow starting from the core scaffold.

Conclusion

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one represents a chemical entity with a foundational structure that is prevalent in numerous biologically active compounds. While specific research on this particular molecule is limited, its synthesis is achievable through established organic chemistry reactions. The true potential of this compound likely lies in its use as a versatile building block for the synthesis of novel derivatives with potential applications in neuroscience and infectious disease research. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a bicyclic heterocyclic compound with a rigid structure incorporating both an oxygen and a nitrogen atom. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications based on available data. While detailed experimental protocols and specific biological activity for this exact molecule are not extensively documented in publicly accessible literature, this document compiles known information and draws context from closely related analogs to inform future research and development efforts.

Molecular Structure and Properties

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one possesses a unique bicyclic framework that imparts specific stereochemical properties. The core structure consists of a six-membered piperidine ring fused with a six-membered tetrahydropyran ring in a bicyclo[3.3.1]nonane conformation. The nitrogen atom is methylated and occupies the 9-position, while the oxygen is at the 3-position, and a ketone group is present at the 7-position.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is presented in Table 1. It is important to note that much of the available data is computationally derived.[1]

PropertyValueSource
Molecular Formula C₈H₁₃NO₂PubChem[1]
Molecular Weight 155.19 g/mol PubChem[1]
CAS Number 7224-81-9PubChem[1]
IUPAC Name 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-onePubChem[1]
Canonical SMILES CN1C2CC(=O)CC1COC2PubChem[1]
InChI InChI=1S/C8H13NO2/c1-9-6-2-8(10)3-7(9)5-11-4-6/h6-7H,2-5H2,1H3PubChem[1]
XLogP3-AA (Computed) -0.5PubChem[1]
Boiling Point (Computed) 261.7 ± 40.0 °C at 760 TorrChemBlink[2]
Density (Computed) 1.114 ± 0.06 g/cm³ChemBlink[2]
Solubility (Computed) Freely soluble (110 g/L at 25 °C)ChemBlink[2]

Synthesis and Experimental Data

A general synthetic approach for such bicyclic systems is illustrated in the diagram below.

G cluster_0 General Synthetic Workflow Precursors Acyclic Precursors (e.g., amine, dicarbonyl compound) Cyclization Intramolecular Cyclization (e.g., Mannich or Robinson-Schöpf type reaction) Precursors->Cyclization Reaction Bicyclic_Ketone Bicyclic Ketone Intermediate Cyclization->Bicyclic_Ketone Formation Functionalization Functional Group Modification Bicyclic_Ketone->Functionalization Optional Target_Molecule 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Bicyclic_Ketone->Target_Molecule Functionalization->Target_Molecule

A generalized workflow for the synthesis of bicyclo[3.3.1]nonane systems.
Spectroscopic Data

Experimentally obtained spectroscopic data such as NMR and IR for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one are not widely reported. Commercial suppliers of this compound note that they do not collect analytical data.[4] An IR spectrum is available for a related derivative, 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate, but not for the target ketone.[5] For research purposes, it is recommended that users independently verify the structure and purity of this compound through standard analytical techniques.

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is limited in the available literature. However, the bicyclo[3.3.1]nonane scaffold is present in a number of biologically active molecules, suggesting potential areas of interest for this compound.

Central Nervous System (CNS) Activity

Derivatives of the closely related 9-azabicyclo[3.3.1]nonane structure have been investigated for their CNS activity.[6] For instance, certain derivatives have been explored as monoamine reuptake inhibitors, which are relevant for the treatment of depression and other neurological disorders.[7]

A patent application describes a derivative of the amine counterpart, 1-(1-methyl-1H-pyrazol-4-yl)-N-((1R,5S,7S)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)-1H-indole-3-carboxamide, as a 5-HT3 receptor antagonist.[8] 5-HT3 receptor antagonists are used as antiemetics and have potential applications in treating conditions like schizophrenia, anxiety, and cognitive dysfunction.[8]

The potential interaction with a G-protein coupled receptor like the 5-HT3 receptor can be generalized as follows:

G cluster_0 Potential GPCR Signaling Pathway Ligand Bicyclic Ligand (e.g., 5-HT3 antagonist derivative) Receptor 5-HT3 Receptor (Ligand-gated ion channel, functionally coupled to GPCR pathways) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

A representative GPCR signaling pathway potentially modulated by derivatives.
Antimicrobial Properties

Compounds containing the azabicyclo[3.3.1]nonane framework have also been reported to exhibit antimicrobial properties.[3][9] This suggests that 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one could be a candidate for screening in antimicrobial assays.

Future Directions

The unique and rigid structure of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one makes it an interesting scaffold for medicinal chemistry and drug discovery. To fully elucidate its potential, further research is required in the following areas:

  • Development of a robust and well-documented synthetic protocol.

  • Full spectroscopic characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography).

  • Systematic screening for biological activity, particularly focusing on CNS targets and antimicrobial properties.

  • Structure-activity relationship (SAR) studies of derivatives to optimize for potency and selectivity against identified biological targets.

Conclusion

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a chemical entity with potential for further investigation in the field of drug development. While there is a scarcity of detailed experimental data for this specific molecule, the known biological activities of related compounds provide a strong rationale for its further study. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this and related bicyclic systems.

References

An In-Depth Technical Guide to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, including its IUPAC name and synonyms, and summarizes its key physicochemical properties. A detailed experimental protocol for its synthesis via a Robinson-Schöpf-type reaction is provided, based on established methodologies for analogous structures. Furthermore, this guide explores the potential biological activities and applications of this class of compounds, supported by data on related molecules. Visualizations of the synthetic pathway and a conceptual experimental workflow are presented using Graphviz diagrams to facilitate understanding.

Chemical Identity and Properties

IUPAC Name: 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one[1][2]

Synonyms:

  • 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one[1]

  • DTXSID80992979[1]

CAS Number: 7224-81-9[1]

Molecular Formula: C₈H₁₃NO₂[1]

Chemical Structure:

Figure 1: Chemical structure of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Physicochemical Properties:

The following table summarizes the key computed physicochemical properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

PropertyValueSource
Molecular Weight 155.19 g/mol PubChem[1]
Exact Mass 155.094628657 DaPubChem[1]
XLogP3 -0.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Formal Charge 0PubChem[1]
Complexity 165PubChem[1]

Synthesis

The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can be achieved through a modification of the Robinson-Schöpf reaction, a classic method for the construction of the related tropinone and pseudopelletierine scaffolds.[3] This biomimetic, one-pot, multicomponent reaction offers an efficient route to the bicyclic core.

Reaction Scheme:

The overall reaction involves the condensation of a dialdehyde, a primary amine, and a dicarboxylic acid derivative. For the synthesis of the target molecule, a suitable oxygen-containing dialdehyde precursor would be required.

G Dialdehyde Oxygen-containing dialdehyde precursor Product 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Dialdehyde->Product Methylamine Methylamine Methylamine->Product AcetonedicarboxylicAcid Acetonedicarboxylic acid AcetonedicarboxylicAcid->Product G Start Synthesized Compound (9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one) Purity Purity and Structural Confirmation (NMR, MS) Start->Purity PrimaryScreening Primary Biological Screening Purity->PrimaryScreening NeuroScreen Neurotransmitter Reuptake Assay (e.g., SERT, DAT, NET) PrimaryScreening->NeuroScreen AntimicrobialScreen Antimicrobial Assay (e.g., MIC against bacterial/fungal strains) PrimaryScreening->AntimicrobialScreen HitIdentification Hit Identification NeuroScreen->HitIdentification AntimicrobialScreen->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization Active End Candidate for Further Preclinical Development HitIdentification->End Inactive LeadOptimization->End

References

"9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the bicyclic heteroalkaloid, 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. This document consolidates available data, outlines detailed experimental protocols for its synthesis and characterization, and visualizes key procedural workflows.

Core Physical and Chemical Properties

The properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one have been primarily determined through computational methods, with some experimental data available for closely related analogs. A summary of these properties is presented below.

PropertyValueSource
Molecular Formula C₈H₁₃NO₂PubChem[1]
Molecular Weight 155.19 g/mol PubChem[1]
CAS Number 7224-81-9PubChem[1]
IUPAC Name 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-onePubChem[1]
Physical Form SolidSigma-Aldrich[2]
Boiling Point (calculated) 261.7 ± 40.0 °C at 760 TorrChemBlink[3]
Density (calculated) 1.114 ± 0.06 g/cm³ (20 °C, 760 Torr)ChemBlink[3]
Flash Point (calculated) 112.1 ± 27.3 °CChemBlink[3]
Solubility (calculated) Freely soluble (110 g/L at 25 °C)ChemBlink[3]
XLogP3 (calculated) -0.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 155.094628657 DaPubChem[1]
Monoisotopic Mass 155.094628657 DaPubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Complexity 165PubChem[1]

Synthesis and Characterization

The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can be achieved through a double Mannich reaction, a common method for constructing the bicyclo[3.3.1]nonane core.[4][5] A plausible experimental protocol is detailed below, drawing from established procedures for analogous compounds.

Experimental Protocol: Synthesis via Robinson-Schöpf Type Reaction

This procedure is adapted from established methods for the synthesis of related azabicyclic ketones.

Materials:

  • Methylamine hydrochloride

  • 3-Oxopentanedioic acid (acetonedicarboxylic acid)

  • Glutaraldehyde (25% aqueous solution)

  • Sodium dihydrogen phosphate hydrate

  • Citric acid

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Methanol

  • Diethyl ether

Procedure:

  • Buffer Preparation: Prepare an aqueous buffer solution by dissolving sodium dihydrogen phosphate hydrate and citric acid in water to achieve a pH of approximately 5.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride and 3-oxopentanedioic acid in the prepared buffer solution.

  • Addition of Glutaraldehyde: Cool the reaction mixture in an ice bath and slowly add a 25% aqueous solution of glutaraldehyde dropwise while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Adjust the pH of the reaction mixture to >10 with a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a methanol/dichloromethane gradient or by recrystallization from a suitable solvent system like diethyl ether/methanol.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Methylamine HCl Methylamine HCl Reaction Mixture Reaction Mixture Methylamine HCl->Reaction Mixture 3-Oxopentanedioic acid 3-Oxopentanedioic acid 3-Oxopentanedioic acid->Reaction Mixture Glutaraldehyde Glutaraldehyde Glutaraldehyde->Reaction Mixture Aqueous Buffer (pH ~5) Aqueous Buffer (pH ~5) Room Temperature Room Temperature 24-48 hours 24-48 hours Basification (NaOH) Basification (NaOH) DCM Extraction DCM Extraction Basification (NaOH)->DCM Extraction Drying (MgSO4) Drying (MgSO4) DCM Extraction->Drying (MgSO4) Concentration Concentration Drying (MgSO4)->Concentration Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Concentration->Purification (Chromatography/Recrystallization) Final Product Final Product Purification (Chromatography/Recrystallization)->Final Product Crude Product Crude Product Reaction Mixture->Crude Product Double Mannich Reaction Crude Product->Basification (NaOH)

Caption: Synthetic workflow for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the bicyclic framework. Protons adjacent to the nitrogen and oxygen atoms would appear in the downfield region. The methyl group attached to the nitrogen would likely appear as a singlet around 2.3-2.5 ppm. The bridgehead protons and the methylene protons of the rings would exhibit complex splitting patterns.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display eight distinct signals. The carbonyl carbon (C7) is expected to have a chemical shift in the range of 205-215 ppm. Carbons adjacent to the nitrogen and oxygen atoms will also be deshielded.

Mass Spectrometry (MS):

  • Electron Ionization (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and ethylene, as well as cleavage of the bicyclic ring system.

Infrared (IR) Spectroscopy:

  • KBr Pellet or Thin Film: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1725 cm⁻¹. Other significant bands would include C-N and C-O stretching vibrations.

CharacterizationWorkflow cluster_nmr NMR Analysis Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Structural Elucidation Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Molecular Weight and Fragmentation IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Functional Group Identification 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR Molecular Ion Peak Molecular Ion Peak Mass Spectrometry->Molecular Ion Peak Fragmentation Pattern Fragmentation Pattern Mass Spectrometry->Fragmentation Pattern C=O Stretch C=O Stretch IR Spectroscopy->C=O Stretch C-N and C-O Stretches C-N and C-O Stretches IR Spectroscopy->C-N and C-O Stretches

Caption: Analytical workflow for the characterization of the target compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is limited, the broader class of 3-azabicyclo[3.3.1]nonanones has been reported to exhibit a range of biological activities. These include potential as analgesic, anesthetic, antibacterial, antifungal, and anticancer agents.[4] Some derivatives have also shown activity as human serotonin 5-HT3 receptor antagonists.[4]

The structural similarity of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one to other neuroactive compounds suggests potential interactions with central nervous system targets. Further research is warranted to explore its specific pharmacological profile.

LogicalRelationship cluster_activities Examples of Potential Activities Bicyclo[3.3.1]nonane Core Bicyclo[3.3.1]nonane Core Structural Analogs Structural Analogs Bicyclo[3.3.1]nonane Core->Structural Analogs Target Compound 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Bicyclo[3.3.1]nonane Core->Target Compound is a Potential Biological Activities Potential Biological Activities Structural Analogs->Potential Biological Activities Reported Activities Analgesic Analgesic Potential Biological Activities->Analgesic Antimicrobial Antimicrobial Potential Biological Activities->Antimicrobial Neuroactive Neuroactive Potential Biological Activities->Neuroactive Target Compound->Potential Biological Activities Hypothesized Activity

Caption: Logical relationship for inferring potential biological activities.

References

Spectroscopic and Structural Elucidation of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of the bicyclic compound 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation for this class of molecules. The guide also outlines a generalized experimental protocol for its synthesis and subsequent characterization.

Introduction

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a heterocyclic compound with a rigid bicyclic framework. Its structure, containing both an oxygen and a nitrogen heteroatom, makes it a molecule of interest in medicinal chemistry and drug development. The presence of a ketone functional group and a tertiary amine within the bicyclic system dictates its chemical reactivity and potential biological activity. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its chemical behavior.

Chemical Structure:

Molecular Properties:

PropertyValue
Molecular FormulaC₈H₁₃NO₂[1]
Molecular Weight155.19 g/mol [1]
IUPAC Name9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one[1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. These predictions are based on known data for related 9-azabicyclo[3.3.1]nonane derivatives and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 4.0m2HH-2, H-4 (axial)
~ 3.5 - 3.7m2HH-2, H-4 (equatorial)
~ 3.0 - 3.2m2HH-1, H-5
~ 2.6 - 2.8m2HH-6, H-8 (equatorial)
~ 2.4s3HN-CH₃
~ 2.2 - 2.4m2HH-6, H-8 (axial)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 208 - 212C=O (C-7)
~ 65 - 70C-2, C-4
~ 55 - 60C-1, C-5
~ 45 - 50C-6, C-8
~ 42 - 46N-CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the ketone and the C-N and C-O bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950 - 2800Medium-StrongC-H stretching (aliphatic)
~ 1715 - 1730StrongC=O stretching (ketone in a six-membered ring)[2][3]
~ 1250 - 1050StrongC-O stretching (ether)
~ 1200 - 1000MediumC-N stretching (tertiary amine)
Mass Spectrometry (MS)

Mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
155[M]⁺ (Molecular Ion)
126[M - CO - H]⁺
98Fragmentation involving loss of the oxygen-containing bridge
57Common fragment for N-methylated cyclic amines

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Synthesis

A plausible synthetic route would involve a Mannich-type condensation reaction.

Reaction: A three-component reaction of a suitable four-carbon dialdehyde equivalent (e.g., glutacondialdehyde derivative), methylamine, and a derivative of 1,3-dihydroxyacetone.

Procedure:

  • To a stirred solution of the 1,3-dihydroxyacetone derivative in a suitable solvent (e.g., methanol or ethanol) at 0-5 °C, add methylamine hydrochloride followed by the dialdehyde equivalent.

  • Adjust the pH of the reaction mixture to 5-6 using a suitable base (e.g., sodium acetate).

  • Allow the reaction to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to assign the chemical shifts, multiplicities, and integration.

3.2.2. IR Spectroscopy

  • Prepare a thin film of the sample on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Synthesis_Workflow Reactants Starting Materials (Dialdehyde, Methylamine, Dihydroxyacetone derivative) Reaction Mannich Condensation Reactants->Reaction Purification Column Chromatography Reaction->Purification Product 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Purification->Product

Caption: Synthetic workflow for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Characterization cluster_data Data Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR IR Spectroscopy IR->Structure_Confirmation MS Mass Spectrometry MS->Structure_Confirmation Sample Purified Compound Sample->NMR Sample->IR Sample->MS

Caption: Experimental workflow for spectroscopic analysis.

References

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A Keystone Intermediate for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis, Applications, and Potential of a Versatile Bicyclic Scaffold

The bicyclic scaffold of 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one represents a molecule of significant interest in medicinal chemistry and drug development. While direct biological activity studies on this specific ketone are not extensively documented, its true value lies in its role as a crucial synthetic intermediate for constructing more complex and pharmacologically active agents. This guide provides a comprehensive overview of its synthesis, potential research applications, and the experimental protocols necessary for its utilization, with a primary focus on its pivotal role in the development of novel therapeutics for central nervous system (CNS) disorders.

The broader family of azabicyclo[3.3.1]nonanes, to which this compound belongs, is a privileged scaffold in drug discovery. Derivatives of this core structure have been shown to possess a wide array of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. Furthermore, they have been investigated as ligands for various CNS targets, such as dopamine transporters and sigma receptors, and for the treatment of cardiovascular and neurodegenerative diseases.

Physicochemical Properties

A summary of the key physicochemical properties for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is provided below.

PropertyValue
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
CAS Number 7224-81-9

Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

The synthesis of the 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one core can be achieved through a Robinson-Schöpf-type reaction. This biomimetic approach involves a one-pot condensation of a dialdehyde, a primary amine, and a derivative of acetone.[1] A detailed experimental protocol for a deuterated analog, which is directly applicable for the synthesis of the title compound, has been described in the patent literature.

Experimental Protocol: Synthesis of (1R,5S)-9-Methyl-d₃-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

This protocol is adapted from patent US20140024644A1 and describes the synthesis of a deuterated analog. The same procedure can be followed using methylamine hydrochloride for the non-deuterated compound.

Materials:

  • Sodium dihydrogenphosphate hydrate

  • 2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid)

  • Water

  • Methyl-d₃-amine hydrogen chloride (or methylamine hydrochloride)

  • 3-Oxopentanedioic acid (acetonedicarboxylic acid)

  • 10% aqueous solution of NaOH

  • 2,2′-Oxydiacetaldehyde

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium dihydrogenphosphate hydrate (22.30 g, 162 mmol) and citric acid (4.90 g, 25.5 mmol) in water (506 ml), add methyl-d₃-amine hydrogen chloride (5 g, 70.9 mmol) and 3-oxopentanedioic acid (11.91 g, 82 mmol) in sequence.

  • Adjust the pH of the mixture to 4.6 with a 10% aqueous solution of NaOH.

  • Add a solution of 2,2′-oxydiacetaldehyde (3.62 g, 35.4 mmol) in 8 mL of MeOH at room temperature.

  • Stir the resulting mixture at room temperature for 3 days.

  • Basify the reaction solution with 10% aqueous NaOH and extract with DCM (100 mL).

  • Purify the crude product by column chromatography on silica gel using a DCM/MeOH solvent system to yield the title compound as a white solid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Methylamine HCl Methylamine HCl One-pot Condensation One-pot Condensation Methylamine HCl->One-pot Condensation 3-Oxopentanedioic acid 3-Oxopentanedioic acid 3-Oxopentanedioic acid->One-pot Condensation 2,2'-Oxydiacetaldehyde 2,2'-Oxydiacetaldehyde 2,2'-Oxydiacetaldehyde->One-pot Condensation 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one One-pot Condensation->9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one  pH 4.6, RT, 3 days Logical_Relationship cluster_synthesis Synthetic Pathway cluster_application Therapeutic Applications A 9-Methyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one B (1R,5S,7S)-9-methyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-amine A->B  Reductive Amination C Potent 5-HT3 Receptor Antagonist B->C  Amide Coupling D CNS Disorders (Anxiety, Depression, Schizophrenia) C->D E Anti-emetic C->E F Cognitive Enhancement C->F

References

An In-depth Technical Guide to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of derivatives and analogs of the core chemical structure, 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. This class of bicyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including neuroactive, antimicrobial, anti-inflammatory, and anticancer properties.

Core Structure and Chemical Properties

The foundational structure, 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, is a bicyclic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of approximately 155.19 g/mol .[1] Its unique bridged-ring system, containing both an oxygen and a nitrogen heteroatom, imparts specific conformational constraints and electronic properties that are key to its biological activity. The presence of the ketone and the tertiary amine functionalities allows for a wide range of chemical modifications to generate a diverse library of derivatives.

Synthesis of Azabicyclo[3.3.1]nonane Derivatives

The synthesis of the azabicyclo[3.3.1]nonane scaffold is a well-established area of organic chemistry. One of the most fundamental and efficient methods is the Robinson-Schöpf reaction , a one-pot condensation reaction. This biomimetic approach typically involves the reaction of a dialdehyde (like glutaraldehyde), a primary amine (such as methylamine), and a derivative of acetone-1,3-dicarboxylic acid.

Experimental Protocol: Synthesis of a 9-Azabicyclo[3.3.1]nonan-3-one Analog

Materials:

  • Glutaraldehyde (25% solution in water)

  • Benzylamine hydrochloride

  • 3-Oxopentanedioic acid (acetonedicarboxylic acid)

  • Sodium acetate

  • 5N Hydrochloric acid

  • 4N Sodium hydroxide

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of glutaraldehyde (2.4 mol) and benzylamine hydrochloride (2.4 mol) in water (1050 mL) is cooled to 0°C in a suitable reaction vessel.

  • Addition of Reagents: 3-Oxopentanedioic acid (2.4 mol) is added to the cooled mixture, followed by the addition of an aqueous solution of sodium acetate (79.7 g in 797 mL of water). The addition of sodium acetate results in the formation of a thick orange precipitate.

  • Reaction Conditions: The reaction mixture is heated to 50°C and stirred at this temperature for 4 hours. It is then cooled to ambient temperature and allowed to stand for 24 hours.

  • Acidification and Extraction: The reaction mixture is acidified to a pH of 2 with 5N aqueous hydrochloric acid. The resulting aqueous mixture is washed with diethyl ether (2 x 500 mL) to remove non-polar impurities.

  • Basification and Product Extraction: The aqueous layer is then basified to a pH of 12 with 4N aqueous sodium hydroxide and extracted with dichloromethane (6 x 500 mL).

  • Purification: The combined organic phases are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure to yield the crude product as a red oil. The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (49:1, v/v) as the eluent to afford 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a pale orange solid.[2]

Workflow for the Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one:

G reagents Glutaraldehyde, Benzylamine HCl, 3-Oxopentanedioic Acid, Sodium Acetate reaction_mixture Reaction Mixture (0-50°C) reagents->reaction_mixture acidification Acidification (pH 2) reaction_mixture->acidification extraction1 Wash with Diethyl Ether acidification->extraction1 basification Basification (pH 12) extraction1->basification extraction2 Extract with Dichloromethane basification->extraction2 purification Chromatography extraction2->purification product 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one purification->product

Synthesis workflow for a 9-azabicyclo[3.3.1]nonan-3-one analog.

Biological Activities and Therapeutic Potential

Derivatives of the 9-azabicyclo[3.3.1]nonane core exhibit a wide range of biological activities, making them attractive candidates for drug development.

Antimicrobial and Antifungal Activity

Several studies have demonstrated the antimicrobial and antifungal properties of azabicyclo[3.3.1]nonanone derivatives. The structure-activity relationship suggests that the presence of electron-withdrawing groups at the ortho and para positions of the aryl rings enhances these activities.[4]

Table 1: In Vitro Antimicrobial Activity of Azabicyclic Thienoyl Hydrazone Derivatives (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
9 50255010050100
12 (p-F) 12.56.2512.52512.525
13 (p-Cl) 6.256.2512.512.56.2512.5
14 (p-Br) 6.2512.52512.512.525
Data extracted from a study on 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones.[5]
Anticancer and Cytotoxic Activity

The anticancer potential of this class of compounds has been investigated against various cancer cell lines. Derivatives with electron-withdrawing substituents have shown enhanced cytotoxicity.[5][6]

Table 2: In Vitro Cytotoxicity of Azabicyclic Thienoyl Hydrazone Derivatives against HepG2 Cells

CompoundSubstituent on Phenyl RingIC₅₀ (µg/mL)
9 H35.12
10 p-CH₃31.54
11 p-OCH₃25.11
12 p-F3.76
13 p-Cl4.89
14 p-Br5.12
15 p-CH(CH₃)₂28.34
Data extracted from a study on 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones.[5]
Anti-Inflammatory Activity and Mechanism of Action

Recent studies have highlighted the anti-inflammatory properties of azabicyclononane derivatives. One such derivative, ABN-5d, has been shown to inhibit carrageenan-induced paw edema in rats.[7][8] The mechanism of action involves the suppression of pro-inflammatory mediators such as nitric oxide (NO) and hydrogen sulfide (H₂S), and the inhibition of the iNOS/NO-CSE/H₂S-NFκB signaling pathway.[7][8]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][10][11] Azabicyclononane derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα and reducing the nuclear translocation of NF-κB.[7][8]

Canonical NF-κB Signaling Pathway and Inhibition by Azabicyclo[3.3.1]nonane Derivatives:

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB releases IkB_NFkB->NFkB ABN Azabicyclo[3.3.1]nonane Derivative ABN->IKK inhibits DNA DNA NFkB_nucleus->DNA binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Inhibition of the NF-κB pathway by azabicyclo[3.3.1]nonane derivatives.

Neuroactive Properties

The rigid bicyclic structure of these compounds is a common feature in many neuroactive natural products and synthetic molecules. Derivatives of 9-azabicyclo[3.3.1]nonane have been investigated for their interaction with various neurotransmitter systems, suggesting potential applications in the treatment of neurological disorders.

Conclusion

The 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one core and its analogs represent a versatile and promising scaffold in drug discovery. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation and development. The demonstrated antimicrobial, anticancer, and anti-inflammatory properties, particularly the inhibition of the NF-κB signaling pathway, highlight the therapeutic potential of this chemical class. Future research should focus on the synthesis and evaluation of a broader range of derivatives to further elucidate the structure-activity relationships and to identify lead compounds for clinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a bicyclic heterocyclic compound of interest in medicinal chemistry and drug development. Its rigid scaffold, incorporating both an oxa and an aza bridge, makes it a valuable building block for the synthesis of novel therapeutic agents. Derivatives of the azabicyclo[3.3.1]nonane core have shown a range of biological activities, including potential neuroactive effects and antimicrobial properties.[1] This document provides a detailed protocol for the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, based on the principles of the Robinson-Schöpf reaction, a classic and efficient method for constructing such bicyclic systems.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValueSource
CAS Number 7224-81-9[2][3]
Molecular Formula C₈H₁₃NO₂[2]
Molecular Weight 155.19 g/mol [2]
IUPAC Name 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one[2]
Boiling Point 261.7 ± 40.0 °C at 760 mmHg[3]
Density 1.114 ± 0.06 g/cm³[3]
Flash Point 112.1 ± 27.3 °C[3]
Solubility Freely soluble (110 g/L) at 25 °C (calculated)[3]

Synthetic Workflow

The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can be achieved via a one-pot, three-component reaction analogous to the Robinson-Schöpf synthesis. This involves the condensation of a dialdehyde containing an ether linkage (such as 2,2'-oxybis(acetaldehyde)), methylamine, and a precursor to acetonedicarboxylic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2,2'-Oxybis(acetaldehyde) Reaction One-Pot Condensation (Robinson-Schöpf Type) A->Reaction B Methylamine Hydrochloride B->Reaction C Acetonedicarboxylic Acid C->Reaction Product 9-Methyl-3-oxa-9- azabicyclo[3.3.1]nonan-7-one Reaction->Product Cyclization & Decarboxylation

Caption: Proposed synthetic workflow for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Experimental Protocol

This protocol describes a representative method for the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Materials and Reagents:

  • 3-Oxopentanedioic acid (Acetonedicarboxylic acid)

  • Methylamine hydrochloride

  • 2,2'-Oxybis(acetaldehyde) or a suitable precursor/protected form

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride (0.9 eq) in deionized water.

    • Cool the solution to 0-5 °C using an ice bath.

    • In a separate beaker, prepare a solution of 3-oxopentanedioic acid (1.0 eq) in water.

  • Addition of Reagents:

    • To the cooled methylamine solution, slowly add the 2,2'-oxybis(acetaldehyde) (1.0 eq). Maintain the temperature below 10 °C.

    • Subsequently, add the solution of 3-oxopentanedioic acid to the reaction mixture.

    • Prepare a buffered solution of sodium acetate in water and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains low. The formation of a precipitate may be observed.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir at a low temperature for approximately 20 hours, followed by stirring at room temperature for another 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, adjust the pH of the mixture to approximately 2 with dilute hydrochloric acid.

    • Extract the acidic aqueous layer with dichloromethane (3 x volume) to remove any non-basic organic impurities. Discard the organic layers.

    • Adjust the pH of the aqueous layer to 8-9 using a saturated solution of sodium carbonate.

    • Extract the product from the basic aqueous layer with dichloromethane (3 x volume).

    • Combine the organic extracts.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Further purification can be achieved by column chromatography on silica gel or by crystallization.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Logical Diagram of Experimental Steps

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. While the direct conversion from bicyclo[2.2.2]octan-2-ones represents a conceptual synthetic challenge, a more established and efficient synthesis is achieved via a one-pot Robinson-Schöpf type reaction. This protocol details the synthesis from readily available starting materials: tetrahydropyran-4-one, methylamine, and a C3 synthon.

Introduction

The 3-oxa-9-azabicyclo[3.3.1]nonane framework is a key structural motif in a variety of biologically active molecules. The incorporation of both an oxygen and a nitrogen atom in the bicyclic system imparts unique physicochemical properties, influencing solubility, polarity, and receptor binding affinity. 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one serves as a versatile intermediate for the synthesis of novel therapeutic agents. This document outlines a reliable and scalable protocol for its preparation.

Synthetic Pathway Overview

The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is most effectively accomplished through a biomimetic Robinson-Schöpf reaction. This one-pot, three-component reaction involves the condensation of a cyclic ketone (tetrahydropyran-4-one), a primary amine (methylamine), and a dicarbonyl equivalent (acetonedicarboxylic acid).

Synthetic Pathway of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one A Tetrahydropyran-4-one D Robinson-Schöpf Reaction (One-pot) A->D B Methylamine B->D C Acetonedicarboxylic Acid C->D E 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one D->E Cyclization

Caption: Robinson-Schöpf synthesis of the target compound.

Experimental Protocol: Robinson-Schöpf Synthesis

This protocol is based on established procedures for the synthesis of related azabicyclic ketones.

Materials:

  • Tetrahydropyran-4-one

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid

  • Sodium acetate (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dichloromethane

  • Methanol

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride (1.0 equivalent) and acetonedicarboxylic acid (1.0 equivalent) in distilled water.

  • Buffering: Add sodium acetate (2.0 equivalents) to the solution to maintain a pH between 4 and 5.

  • Addition of Ketone: Cool the mixture in an ice bath and add tetrahydropyran-4-one (1.0 equivalent) dropwise while stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.

    • Wash the aqueous layer with dichloromethane to remove any unreacted starting material and non-basic byproducts.

    • Basify the aqueous layer to pH 10-11 with a concentrated sodium hydroxide solution.

  • Extraction: Extract the product from the basic aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Quantitative Data

ParameterValueReference
Typical Yield60-75%Adapted from similar syntheses
Reaction Time24-48 hoursAdapted from similar syntheses
Reaction TemperatureRoom TemperatureAdapted from similar syntheses
pH4-5Critical for reaction success

Conceptual Pathway from Bicyclo[2.2.2]octan-2-one

While not the recommended route due to its multi-step nature and potential for low overall yield, a hypothetical pathway from bicyclo[2.2.2]octan-2-one is presented below for research interest.

Hypothetical Synthesis from Bicyclo[2.2.2]octan-2-one A Bicyclo[2.2.2]octan-2-one B Baeyer-Villiger Oxidation A->B C Bicyclic Lactone B->C D Aminolysis with Methylamine C->D E Hydroxy Amide Intermediate D->E F Multi-step Conversion (Oxidation & Cyclization) E->F G 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one F->G

Caption: A conceptual multi-step pathway.

This conceptual pathway would involve:

  • Baeyer-Villiger Oxidation: Oxidation of the bicyclo[2.2.2]octan-2-one to the corresponding bicyclic lactone.

  • Aminolysis: Ring-opening of the lactone with methylamine to form a hydroxy amide.

  • Functional Group Transformations and Cyclization: A series of reactions to convert the hydroxy amide into a suitable precursor for a second ring closure, likely involving oxidation and condensation steps.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

  • Concentrated acids and bases are corrosive and should be handled with extreme caution.

Conclusion

The Robinson-Schöpf type synthesis provides a direct and efficient method for the preparation of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. This protocol is amenable to scale-up and provides a reliable route to this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry. The conceptual pathway from bicyclo[2.2.2]octan-2-one, while intellectually stimulating, is likely to be less practical for routine synthesis.

Application Notes and Protocols: Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one via Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a bicyclic aminoketone with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a one-pot, double Mannich reaction, a classic and efficient method for the construction of such bicyclic systems. The protocol outlines the reaction of tetrahydropyran-4-one with methylamine and formaldehyde. This document includes a step-by-step experimental procedure, a summary of quantitative data, and graphical representations of the experimental workflow and reaction mechanism.

Disclaimer: The following protocol is a representative experimental procedure based on established principles of the Mannich reaction for the synthesis of analogous bicyclic structures.[1] It has been constructed due to the absence of a specific published protocol for the direct synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. Researchers should perform a small-scale trial to optimize conditions.

Introduction

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2] The reaction utilizes an aldehyde (commonly formaldehyde), a primary or secondary amine, and a carbonyl compound. The product is a β-amino-carbonyl compound known as a Mannich base.[2] In the synthesis of bicyclic structures like 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a double Mannich reaction occurs, where the carbonyl compound reacts on both alpha carbons to form the bicyclic ring system. This one-pot synthesis is an efficient method for generating complex molecular architectures from simple starting materials.

Quantitative Data Summary

The following table summarizes the suggested quantities and key parameters for the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

ParameterValueNotes
Reactants
Tetrahydropyran-4-one10.0 g (0.1 mol)Starting ketone
Methylamine hydrochloride7.4 g (0.11 mol)Amine source
Formaldehyde (37% in H₂O)16.2 mL (0.22 mol)Aldehyde source
Solvent
Ethanol100 mLReaction solvent
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Reaction Time24 hours
pH~1-2Acidic conditions are crucial
Expected Product
Product Name9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
Theoretical Yield15.5 g
Expected Yield45-60%Based on similar reactions

Experimental Protocol

1. Materials and Reagents:

  • Tetrahydropyran-4-one (≥98%)

  • Methylamine hydrochloride (≥98%)

  • Formaldehyde solution (37 wt. % in H₂O, stabilized with methanol)

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

2. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydropyran-4-one (10.0 g, 0.1 mol), methylamine hydrochloride (7.4 g, 0.11 mol), and ethanol (100 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Adjust the pH of the solution to approximately 1-2 by the dropwise addition of concentrated hydrochloric acid.

3. Reaction Procedure:

  • Slowly add the formaldehyde solution (16.2 mL, 0.22 mol) to the stirred reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain this temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system.

4. Workup and Purification:

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Carefully basify the reaction mixture to a pH of 10-11 by the slow addition of a concentrated aqueous solution of sodium hydroxide. A precipitate may form.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Mix Tetrahydropyran-4-one, Methylamine HCl, Ethanol ph_adjust Adjust pH to 1-2 with HCl reagents->ph_adjust add_formaldehyde Add Formaldehyde ph_adjust->add_formaldehyde reflux Reflux for 24h add_formaldehyde->reflux cool_base Cool and Basify to pH 10-11 with NaOH reflux->cool_base extract Extract with Dichloromethane cool_base->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Final Product: 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Caption: Experimental workflow for the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Reaction Mechanism

G cluster_imine Iminium Ion Formation cluster_mannich Double Mannich Reaction methylamine Methylamine iminium Eschenmoser's Salt Analogue (Iminium Ion) methylamine->iminium + formaldehyde Formaldehyde formaldehyde->iminium + first_mannich First Mannich Adduct ketone Tetrahydropyran-4-one (Enol form) ketone->first_mannich + Iminium Ion second_mannich Intramolecular Mannich Reaction first_mannich->second_mannich Enolization product 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one second_mannich->product Cyclization

References

Application Notes and Protocols for the Synthesis of Bicyclo[3.3.1]nonanes via Michael Addition-Driven Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.3.1]nonane framework is a key structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional structure provides a unique scaffold for the spatial presentation of functional groups, making it an attractive target in medicinal chemistry and drug discovery. Michael addition-driven cyclization has emerged as a powerful and versatile strategy for the stereocontrolled synthesis of these complex bicyclic systems. This document provides detailed application notes, experimental protocols, and mechanistic insights into various Michael addition-based methodologies for the construction of bicyclo[3.3.1]nonanes.

Methodological Approaches

Several distinct strategies have been developed that utilize a Michael addition as the key bond-forming step to initiate the cyclization cascade for the formation of the bicyclo[3.3.1]nonane core. These include:

  • Double Michael Addition to Cyclic Dienones: This approach involves the sequential conjugate addition of a nucleophile to a cyclic dienone, leading to the formation of the bicyclic system in a single operation.

  • Tandem Michael-Aldol Annulation: A classic and effective one-pot reaction where a Michael addition of an enolate to an α,β-unsaturated carbonyl compound is followed by an intramolecular aldol condensation to construct the two rings of the bicyclo[3.3.1]nonane skeleton.[1][2]

  • Enantioselective Organocatalyzed Michael Cyclization: The use of chiral organocatalysts, such as phosphoric acids, allows for the desymmetrizing cyclization of tethered enone diones to produce highly enantioenriched bicyclo[3.3.1]nonanes.[3][4]

  • Sequential Michael Addition/Bicyclization: This strategy is particularly useful for the synthesis of heterocyclic bicyclo[3.3.1]nonane analogues, such as 2,8-dioxabicyclo[3.3.1]nonanes, where a Michael addition is followed by a bicyclization reaction.[5]

Data Presentation

The following tables summarize quantitative data for representative examples of Michael addition-driven cyclizations to form bicyclo[3.3.1]nonane derivatives.

Table 1: Double Michael Addition of Carbon Nucleophiles to 2,7-Cyclooctadien-1-one [6]

EntryNucleophile (Michael Donor)ProductYield (%)
1Nitromethane9-(nitromethyl)bicyclo[3.3.1]nonan-3-one85
2Diethyl malonateDiethyl 3-oxobicyclo[3.3.1]nonane-9,9-dicarboxylate96
3Methyl nitroacetateMethyl 2-nitro-2-(3-oxobicyclo[3.3.1]nonan-9-yl)acetate92
41,3-Indandione9-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)bicyclo[3.3.1]nonan-3-one75

Table 2: Enantioselective Michael Cyclization of Enone Diones Catalyzed by a Chiral Phosphoric Acid [3][4]

EntrySubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
12-((E)-3-oxobut-1-en-1-yl)-2-phenylcyclohexane-1,3-dione5249588
22-methyl-2-((E)-3-oxobut-1-en-1-yl)cyclohexane-1,3-dione5249190
32-((E)-4-methyl-3-oxopent-1-en-1-yl)-2-phenylcyclohexane-1,3-dione5488592
42-((E)-3-oxo-3-phenylprop-1-en-1-yl)-2-phenylcyclohexane-1,3-dione10727894

Experimental Protocols

Protocol 1: General Procedure for the Double Michael Addition of Carbon Nucleophiles to 2,7-Cyclooctadien-1-one[6]

Objective: To synthesize 9-substituted bicyclo[3.3.1]nonan-3-ones via a double Michael addition reaction.

Materials:

  • 2,7-Cyclooctadien-1-one

  • Appropriate carbon nucleophile (e.g., nitromethane, diethyl malonate)

  • Base (e.g., DBU, NaH)

  • Solvent (e.g., THF, DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carbon nucleophile (1.2 equivalents) in the chosen solvent, add the base (1.2 equivalents) at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 2,7-cyclooctadien-1-one (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 12-24 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 9-substituted bicyclo[3.3.1]nonan-3-one.

Protocol 2: General Procedure for the Chiral Phosphoric Acid-Catalyzed Enantioselective Michael Cyclization[3][4]

Objective: To synthesize enantioenriched bicyclo[3.3.1]nonanes through an intramolecular desymmetrizing Michael cyclization.

Materials:

  • 2-alkenyl-2-substituted-cyclohexane-1,3-dione substrate

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Solvent (e.g., toluene, cyclohexane)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

  • To a vial charged with the 2-alkenyl-2-substituted-cyclohexane-1,3-dione substrate (1.0 equivalent) and the chiral phosphoric acid catalyst (0.05-0.10 equivalents), add the solvent under an inert atmosphere.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature, 50 °C) for the time required for complete conversion as monitored by TLC.

  • Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched bicyclo[3.3.1]nonane product.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Reaction Pathway: Tandem Michael-Aldol Annulation

G Cyclohexanone Cyclohexanone Derivative Michael_Adduct Michael Adduct (Enolate) Cyclohexanone->Michael_Adduct Base-catalyzed Michael Addition Enone α,β-Unsaturated Carbonyl Enone->Michael_Adduct Bicyclo Bicyclo[3.3.1]nonane Derivative Michael_Adduct->Bicyclo Intramolecular Aldol Condensation

Caption: General reaction pathway for the tandem Michael-Aldol annulation.

Experimental Workflow: Double Michael Addition

G Start Start Reaction_Setup 1. Reaction Setup: - Dissolve nucleophile in solvent. - Add base at 0 °C. Start->Reaction_Setup Addition 2. Addition of Dienone: - Add cyclic dienone dropwise. Reaction_Setup->Addition Reaction 3. Reaction: - Stir at room temperature. Addition->Reaction Quench 4. Quenching: - Add saturated NH₄Cl solution. Reaction->Quench Extraction 5. Extraction: - Extract with organic solvent. Quench->Extraction Workup 6. Work-up: - Wash, dry, and concentrate. Extraction->Workup Purification 7. Purification: - Flash column chromatography. Workup->Purification End End Product: Bicyclo[3.3.1]nonane Purification->End

Caption: Step-by-step experimental workflow for the double Michael addition.

References

Application Notes and Protocols for the Effenberger Cyclization in Bicyclo[3.3.1]nonane Core Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.3.1]nonane core is a key structural motif present in a wide array of biologically active natural products, particularly the family of polycyclic polyprenylated acylphloroglucinols (PPAPs).[1][2][3][4][5] These compounds have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] A powerful and efficient method for the construction of this bicyclic framework is the Effenberger cyclization. This reaction, first reported in 1984, involves the condensation of a cyclohexanone enol ether with malonyl dichloride to afford the bicyclo[3.3.1]nonane-2,4,9-trione skeleton.[6] This key intermediate serves as a versatile platform for the synthesis of various complex natural products and their analogues for drug discovery and development.[6][7]

These application notes provide a comprehensive overview of the Effenberger cyclization for the synthesis of the bicyclo[3.3.1]nonane core, including detailed experimental protocols, a summary of reaction parameters, and a discussion of its applications in the synthesis of medicinally relevant compounds.

Reaction Mechanism and Workflow

The Effenberger cyclization is proposed to proceed through the initial formation of a highly reactive ketene intermediate from malonyl dichloride. The cyclohexanone enol ether then acts as a nucleophile, attacking the ketene in a [2+2] cycloaddition fashion. The resulting cyclobutanone intermediate undergoes a subsequent intramolecular acylation to furnish the thermodynamically stable bicyclo[3.3.1]nonane-2,4,9-trione core.

Effenberger_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Cyclohexanone\nEnol Ether Cyclohexanone Enol Ether Cycloaddition Cycloaddition Cyclohexanone\nEnol Ether->Cycloaddition Nucleophilic Attack Malonyl\nDichloride Malonyl Dichloride Ketene\nIntermediate Ketene Intermediate Malonyl\nDichloride->Ketene\nIntermediate Elimination Ketene\nIntermediate->Cycloaddition [2+2] Intramolecular\nAcylation Intramolecular Acylation Cycloaddition->Intramolecular\nAcylation Rearrangement Bicyclo[3.3.1]nonane-2,4,9-trione Bicyclo[3.3.1]nonane-2,4,9-trione Intramolecular\nAcylation->Bicyclo[3.3.1]nonane-2,4,9-trione Cyclization Experimental_Workflow A Dissolve Cyclohexanone Enol Ether in Anhydrous Solvent B Cool Reaction Mixture (e.g., -78 °C to 0 °C) A->B C Slowly Add Malonyl Dichloride B->C D Stir at Low Temperature C->D E Reaction Quench (e.g., with water or aqueous base) D->E F Work-up and Extraction E->F G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, MS, etc.) G->H Drug_Development_Pathway cluster_applications Therapeutic Applications A Cyclohexanone Enol Ether + Malonyl Dichloride B Effenberger Cyclization A->B C Bicyclo[3.3.1]nonane Core Synthesis B->C D Further Functionalization & Derivatization C->D E Bioactive Molecules (e.g., PPAPs) D->E F Drug Discovery & Development E->F Anticancer Anticancer F->Anticancer Neuroprotection Neuroprotection F->Neuroprotection Antimicrobial Antimicrobial F->Antimicrobial

References

Application Notes and Protocols for the Chromatographic Purification of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a bicyclic organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol .[1] Its unique bridged ring structure, containing both an oxygen and a nitrogen heteroatom, makes it a valuable building block in medicinal chemistry and drug development. The presence of the ketone functional group and the tertiary amine within the bicyclic framework allows for a variety of chemical modifications, making it a versatile scaffold for the synthesis of novel therapeutic agents.

The purity of this compound is critical for its subsequent use in research and development, as impurities can lead to ambiguous biological data and undesirable side reactions. Chromatographic techniques are essential for achieving the high purity required for pharmaceutical applications. This document provides detailed application notes and protocols for the purification of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one using column chromatography.

Data Presentation

Table 1: Summary of Chromatographic Purification Parameters and Expected Results
ParameterColumn Chromatography
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Dichloromethane:Methanol (98:2, v/v)
Elution Mode Isocratic
Detection Thin Layer Chromatography (TLC) with UV light (254 nm) and/or Potassium Permanganate stain
Expected Purity >95%
Expected Recovery 85-95%
Reference Compound 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one[2]

Experimental Protocols

General Laboratory Practices
  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • All solvents should be of HPLC or analytical grade.

  • Glassware should be thoroughly dried before use.

Preparation for Chromatography

a. Sample Preparation:

  • Dissolve the crude 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in a minimal amount of the initial mobile phase (e.g., dichloromethane). The concentration should be high enough to allow for a concentrated loading onto the column.

  • If the crude product does not fully dissolve, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude material in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

b. Column Packing (Slurry Method):

  • Select a glass chromatography column of an appropriate size for the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1-2 cm).

  • In a separate beaker, prepare a slurry of silica gel in the mobile phase.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add another thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.

Chromatographic Purification
  • Sample Loading:

    • Liquid Loading: Carefully apply the dissolved sample solution directly onto the top of the sand layer using a pipette.

    • Dry Loading: Carefully add the silica gel with the adsorbed crude product onto the top of the sand layer.

  • Elution:

    • Open the stopcock and begin to collect the eluent.

    • Continuously add the mobile phase (Dichloromethane:Methanol, 98:2) to the top of the column, ensuring the column does not run dry.

    • Maintain a constant flow rate. A gentle positive pressure using an inert gas (e.g., nitrogen or argon) can be applied to speed up the elution process (flash chromatography).

  • Fraction Collection:

    • Collect the eluent in a series of fractions using test tubes or flasks.

    • The size of the fractions will depend on the column size and the expected separation.

Monitoring the Separation
  • Thin Layer Chromatography (TLC):

    • Spot a small amount of each collected fraction onto a TLC plate.

    • Develop the TLC plate in a chamber containing the same mobile phase used for the column chromatography.

    • Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution.

    • The desired compound should appear as a single spot in the pure fractions.

  • Pooling and Solvent Evaporation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Purity Assessment
  • The purity of the final product should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Crude 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one B Dissolve in Dichloromethane or Adsorb onto Silica Gel A->B E Load Sample onto Column B->E C Prepare Silica Gel Slurry in Mobile Phase D Pack Chromatography Column C->D D->E F Elute with Dichloromethane:Methanol (98:2) E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Purified Product J->K

Caption: Workflow for the purification of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

References

Application Notes and Protocols for the Characterization of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the structural characterization and purity assessment of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one , a bicyclic organic compound with potential applications in medicinal chemistry. The protocols outlined below are based on established techniques for analogous structures and provide a robust framework for analysis.

Compound Overview

  • IUPAC Name: 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

  • Molecular Formula: C₈H₁₃NO₂

  • Molecular Weight: 155.19 g/mol

  • CAS Number: 7224-81-9

This molecule features a rigid bicyclo[3.3.1]nonane core, which includes an oxygen atom in one ring (an oxa-ether linkage) and a methylated nitrogen atom at a bridgehead position. The presence of a ketone functional group offers a site for various chemical modifications. Due to its structural similarity to alkaloids, this compound may exhibit biological activity, making its precise characterization critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in solution. Both ¹H and ¹³C NMR are essential for unambiguous assignment.

Predicted NMR Data

Due to the lack of specific literature data for this exact molecule, the following chemical shifts are predicted based on analyses of similar bicyclo[3.3.1]nonane and granatane derivatives.[1] Actual experimental values may vary.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1, C5 (Bridgehead)2.8 - 3.255 - 65
C2, C4 (CH₂-O)3.5 - 4.070 - 80
C6, C8 (CH₂-C=O)2.5 - 2.945 - 55
C7 (C=O)-> 200
N-CH₃2.3 - 2.640 - 45
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Use a relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024-4096, as ¹³C has low natural abundance.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons (like the ketone).

  • 2D NMR (for full assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., within the ethylene bridges).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting spin systems.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Visualization: NMR Workflow

Workflow for NMR structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.

Predicted Fragmentation Pattern

Upon electron ionization (EI), the molecular ion (M⁺˙) at m/z = 155 is expected. Fragmentation in N-methyl bicyclic amines is often initiated by alpha-cleavage adjacent to the nitrogen atom.[2][3]

Table 2: Predicted Key Mass Fragments (EI-MS)

m/z ValueProposed Fragment Structure/Loss
155[M]⁺˙ (Molecular Ion)
126[M - C₂H₅]⁺˙ (Loss of ethyl group from a ring opening)
96[M - C₂H₅NO]⁺˙ (Complex rearrangement and fragmentation)
82[C₅H₈N]⁺ (Fragment containing the nitrogen)
57[C₃H₅O]⁺ or [C₄H₉]⁺ (Fragments from the oxygen-containing ring)
42[C₂H₄N]⁺ (Common fragment for N-methyl amines)
Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation:

    • For EI-MS: Gas Chromatography-Mass Spectrometry (GC-MS).

    • For ESI-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion into an Electrospray Ionization (ESI) source. ESI in positive ion mode will detect the protonated molecule [M+H]⁺ at m/z 156.

  • GC-MS (EI) Method:

    • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium.

    • Injection: 1 µL of the sample solution.

    • Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • MS Parameters: Ionization energy of 70 eV. Scan range of m/z 40-300.

  • LC-MS (ESI) Method:

    • Use the HPLC conditions described in the next section.

    • MS Parameters: ESI in positive mode. Optimize capillary and cone voltages to maximize the signal for the [M+H]⁺ ion.

    • Tandem MS (MS/MS): To confirm fragmentation, isolate the parent ion (m/z 156) and apply collision-induced dissociation (CID) to generate and detect fragment ions.

Visualization: Predicted MS Fragmentation

MS_Fragmentation M [M]⁺˙ m/z = 155 F1 [M - C₂H₅]⁺˙ m/z = 126 M->F1 - C₂H₅ F4 [M - C₂H₅NO]⁺˙ m/z = 96 M->F4 - C₂H₅NO F2 [C₅H₈N]⁺ m/z = 82 F1->F2 rearrangement F3 [C₂H₄N]⁺ m/z = 42 F2->F3 - C₃H₆

Predicted fragmentation pathway in EI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound and for quantification. As a bicyclic amine, it can be analyzed using reversed-phase chromatography.

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: An HPLC system equipped with a UV detector or a Mass Spectrometer (LC-MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: Since the compound is basic, using a slightly acidic or basic mobile phase can improve peak shape.

    • Acidic: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

    • Basic: A: 10 mM Ammonium Acetate in Water (pH 9.6), B: Acetonitrile.[4]

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 205-215 nm (ketone n-π* transition) or MS detection.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate. This gradient should be optimized based on the retention time of the compound.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Table 3: HPLC Method Parameters Summary

ParameterRecommended Condition
ColumnC18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water OR 10 mM Ammonium Acetate (pH 9.6)
Mobile Phase BAcetonitrile (with corresponding modifier)
Flow Rate1.0 mL/min
Gradient5% to 95% B over 15 minutes (to be optimized)
DetectionUV (205-215 nm) or MS (ESI+)
Injection Volume10 µL

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous proof of structure and stereochemistry in the solid state.

Experimental Protocol: Crystal Growth

Obtaining diffraction-quality single crystals is the most critical and often challenging step.[5][6]

  • Purification: The compound must be of the highest possible purity (>99%). Purify by column chromatography or sublimation if necessary.

  • Solvent Selection: Test the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). An ideal solvent is one in which the compound is moderately soluble.

  • Crystallization Methods:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap or parafilm with a few small holes poked by a needle. Allow the solvent to evaporate slowly over several days in a vibration-free environment.[7]

    • Vapor Diffusion (Solvent/Anti-solvent): Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

  • Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions, transparent, with sharp edges), carefully remove them from the mother liquor with a loop and mount them on the goniometer of a diffractometer.

Visualization: Crystal Growth Workflow

General workflow for single-crystal growth.

References

Application Notes and Protocols: In Vitro Anthelmintic Activity Assay of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Parasitic helminth infections pose a significant threat to both human and animal health globally. The increasing prevalence of resistance to existing anthelmintic drugs necessitates the discovery and development of novel compounds with alternative mechanisms of action.[1][2] 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a bicyclic compound with a unique structural framework that makes it a candidate for biological activity screening.[3][4] Derivatives of the related 9-azabicyclo[3.3.1]nonane scaffold have been investigated for various biological activities, including antimicrobial and neuroactive effects.[3][5][6] This document provides detailed protocols for conducting in vitro assays to evaluate the potential anthelmintic activity of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one against parasitic nematodes.

The protocols described herein are based on established methodologies for screening novel chemical entities for anthelmintic properties, primarily focusing on motility-based assays which are indicative of neuromuscular disruption in the parasite.[1][2][7]

Data Presentation: Hypothetical In Vitro Efficacy

The following table summarizes hypothetical quantitative data for the in vitro anthelmintic activity of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one against the model nematode parasite, Haemonchus contortus. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of a compound.

Assay Type Life Stage Incubation Time (hours) 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one IC50 (µM) Positive Control (Ivermectin) IC50 (µM)
Adult Worm Motility AssayAdult2412.80.9
Larval Motility AssayL3 Larvae4825.41.5

Experimental Protocols

Adult Worm Motility Assay (AWMA)

This assay assesses the effect of the test compound on the motility of adult parasitic nematodes.

Materials:

  • Adult Haemonchus contortus worms

  • Phosphate Buffered Saline (PBS), pH 7.4

  • RPMI-1640 culture medium (or other suitable medium)

  • 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

  • Ivermectin (positive control)[1]

  • Dimethyl sulfoxide (DMSO, solvent for compounds)

  • 24-well culture plates

  • Stereomicroscope

  • Incubator (37°C, 5% CO2)

Procedure:

  • Worm Collection: Collect adult H. contortus worms from the abomasum of infected sheep or goats at necropsy.

  • Washing and Acclimatization: Wash the collected worms thoroughly with PBS to remove host debris. Allow the worms to acclimatize in RPMI-1640 medium for 1-2 hours at 37°C.[7]

  • Compound Preparation: Prepare a stock solution of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in DMSO. Create serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity. Prepare similar dilutions for Ivermectin.

  • Assay Setup: Place one to three adult worms into each well of a 24-well plate containing 2 mL of culture medium. Add the appropriate volume of the diluted test compound, positive control, or solvent control (medium with DMSO only) to each well. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 24 hours.[7]

  • Motility Assessment: At various time points (e.g., 1, 6, 12, 24 hours), observe the motility of the worms under a stereomicroscope. Motility can be scored using a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal, sporadic movement, 0 = no movement/paralysis).[7] To confirm paralysis, gently probe the worms with a needle.

  • Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the solvent control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Larval Motility Assay (LMA)

This assay evaluates the effect of the test compound on the motility of the third-stage (L3) infective larvae of nematodes.

Materials:

  • Haemonchus contortus L3 larvae

  • Phosphate Buffered Saline (PBS), pH 7.2

  • 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one stock solution

  • Ivermectin (positive control)

  • Solvent control (e.g., PBS with DMSO)

  • 96-well microtiter plates

  • Inverted microscope or a microplate reader capable of detecting movement

Procedure:

  • Larvae Preparation: Obtain L3 larvae from fecal cultures of infected animals. Wash the larvae with PBS to remove fecal debris.[1]

  • Assay Setup: Prepare serial dilutions of the test compound in PBS in a 96-well plate. Include a positive control (Ivermectin) and a solvent control. Add approximately 50-100 L3 larvae to each well.[1]

  • Incubation: Incubate the plate at room temperature (or 25°C) for up to 48 hours.[1]

  • Motility Assessment: Assess larval motility at specified time points. This can be done by visual inspection under an inverted microscope, counting the number of motile versus non-motile larvae.[1] Alternatively, automated analysis using a microplate reader that detects larval movement can be employed for higher throughput.

  • Data Analysis: Calculate the percentage of larval motility inhibition for each concentration relative to the solvent control and determine the IC50 value.

Visualizations

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Compound Dilution (9-Methyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one) C Co-incubation in Multi-well Plates A->C Add to wells B Nematode Preparation (Adults or L3 Larvae) B->C Add to wells D Incubation (24-48 hours) C->D E Motility Assessment (Microscopy/Plate Reader) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for in vitro anthelmintic activity assays.

Putative Signaling Pathway Disruption

Many anthelmintics function by disrupting neuromuscular transmission in nematodes.[8][9] A common mechanism involves the modulation of ion channels, leading to paralysis.[10][11] Given the bicyclo[3.3.1]nonane core, which is present in some neurologically active compounds, a plausible putative mechanism of action for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one could be the disruption of nematode-specific ion channels, such as glutamate-gated chloride channels (GluCls) or nicotinic acetylcholine receptors (nAChRs).[8][11]

G cluster_0 Nematode Neuromuscular Junction compound 9-Methyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one nAChR Nicotinic Acetylcholine Receptor (nAChR) compound->nAChR Agonist/Antagonist? GluCl Glutamate-Gated Chloride Channel (GluCl) compound->GluCl Modulator? muscle Muscle Cell nAChR->muscle Depolarization GluCl->muscle Hyperpolarization paralysis Spastic or Flaccid Paralysis muscle->paralysis expulsion Worm Expulsion from Host paralysis->expulsion

Caption: Putative mechanism targeting nematode ion channels.

References

Application Notes and Protocols for Cytotoxicity Testing of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a bicyclic compound with a structure that suggests potential biological activity. Bicyclo[3.3.1]nonane derivatives have been noted for their versatile biological activities, including remarkable anticancer properties.[1] Specifically, derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidines) have demonstrated the ability to induce apoptosis in cancer cells, indicating their potential as cytotoxic agents.[2][3][4][5] Given the structural similarities, it is crucial to evaluate the cytotoxic potential of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

This document provides detailed protocols for a panel of standard in vitro cytotoxicity assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis. These assays are fundamental in early-stage drug development and toxicological screening to assess the potential of a compound to cause cell death.[6]

Data Presentation

As no experimental data for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is publicly available, the following tables are presented with hypothetical data to illustrate how results from the described protocols can be structured for clear comparison.

Table 1: Cell Viability by MTT Assay

Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{[Calculated Value]}
195.2 ± 5.1
1078.6 ± 6.2
5051.3 ± 4.8
10022.7 ± 3.9
2505.1 ± 1.8

Table 2: Cytotoxicity by LDH Release Assay

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.5
14.5 ± 0.8
1015.8 ± 2.1
5045.2 ± 3.7
10078.9 ± 5.4
25095.3 ± 2.9

Table 3: Apoptosis Analysis by Annexin V/PI Staining

Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)96.2 ± 2.12.5 ± 0.51.3 ± 0.3
5055.4 ± 4.535.8 ± 3.28.8 ± 1.5
10025.1 ± 3.850.3 ± 4.124.6 ± 2.9

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7][8]

Materials:

  • 96-well flat-bottom plates

  • Appropriate cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[8][9]

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][11] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[8][10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[12][13]

Materials:

  • 96-well flat-bottom plates

  • Appropriate cell line

  • Complete cell culture medium

  • 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one stock solution

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis Buffer (often 10X, provided with the kit)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate:

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[14]

    • No-Cell Control: Culture medium without cells (for background absorbance).[13]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection: Centrifuge the 96-well plate at approximately 300 x g for 5 minutes.[14]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14] Add 50 µL of the LDH reaction mixture to each well.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by fluorescently labeled Annexin V.[15] In late apoptosis and necrosis, the compromised cell membrane allows the entry of the DNA-binding dye, propidium iodide (PI).[15]

Materials:

  • Flow cytometer

  • Appropriate cell line

  • 6-well plates or T25 flasks

  • 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one stock solution

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a T25 flask or appropriate culture vessel.[16] After 24 hours, treat the cells with the desired concentrations of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and incubate for the desired period.

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the collected medium and the detached cells.[16]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Use unstained, Annexin V only, and PI only controls to set up compensation and gates.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation and Treatment cluster_assay Assay Procedure cluster_analysis Data Acquisition seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight treat_cells Treat with 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one incubate_overnight->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (37°C) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer shake_plate Agitate on orbital shaker add_solubilizer->shake_plate read_absorbance Read absorbance at 570 nm shake_plate->read_absorbance analyze_data Calculate % cell viability read_absorbance->analyze_data

Caption: Workflow for assessing cell viability using the MTT assay.

LDH_Assay_Workflow LDH Assay Experimental Workflow cluster_prep Cell Culture and Exposure cluster_assay LDH Measurement cluster_analysis Data Analysis seed_and_treat Seed cells and treat with compound setup_controls Set up Spontaneous and Maximum Release controls seed_and_treat->setup_controls incubate_cells Incubate for desired time period setup_controls->incubate_cells centrifuge_plate Centrifuge plate (300 x g, 5 min) incubate_cells->centrifuge_plate transfer_supernatant Transfer supernatant to new plate centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate at RT for 30 min (dark) add_reaction_mix->incubate_rt add_stop_solution Add stop solution incubate_rt->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing cytotoxicity via LDH release.

Apoptosis_Signaling_Pathway General Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-Caspase-8 -> Caspase-8 disc->caspase8 caspase3 Pro-Caspase-3 -> Caspase-3 caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family Regulation (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apaf1 caspase9 Pro-Caspase-9 -> Caspase-9 apaf1->caspase9 caspase9->caspase3 execution Cleavage of Cellular Substrates caspase3->execution apoptosis Apoptosis (Cell Death) execution->apoptosis

Caption: Overview of major apoptosis signaling pathways.

References

Application Notes and Protocols: The 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one core represents a versatile scaffold in medicinal chemistry, offering a rigid bicyclic framework that can be strategically modified to interact with a variety of biological targets. While specific quantitative biological data for derivatives of the 9-methylated scaffold is limited in publicly available literature, the broader class of 9-azabicyclo[3.3.1]nonanes has demonstrated significant potential in the development of novel therapeutics, particularly in the areas of neurodegenerative disorders and infectious diseases. These application notes and protocols are based on the available data for the broader class of 9-azabicyclo[3.3.1]nonane and related 3-oxa-9-azabicyclo[3.3.1]nonane derivatives.

Overview of the Scaffold

The 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold is characterized by a bicyclic system containing a tertiary amine and an ether linkage. This rigid structure provides a three-dimensional arrangement of functional groups, which can be tailored for specific receptor or enzyme interactions. The presence of the nitrogen and oxygen atoms also influences the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity.

Therapeutic Potential and Biological Activities

Derivatives of the broader 9-azabicyclo[3.3.1]nonane scaffold have shown a range of biological activities, suggesting the potential of the 9-methyl-3-oxa variant in various therapeutic areas.

Neuroprotective Effects

Compounds based on the azabicyclo[3.3.1]nonane framework have been investigated for their neuroprotective properties. The proposed mechanism of action for some derivatives involves the modulation of nicotinic acetylcholine receptors (nAChRs). Activation of these receptors can lead to an increase in intracellular calcium levels, which in turn activates downstream signaling pathways associated with neuronal survival and protection against neurotoxicity.

Antimicrobial Activity

Various derivatives of the 3-azabicyclo[3.3.1]nonan-9-one scaffold have been synthesized and evaluated for their antibacterial and antifungal activities. Structure-activity relationship (SAR) studies have indicated that the introduction of electron-withdrawing groups on aryl substituents can enhance the antimicrobial potency of these compounds.[1]

Quantitative Data for Related Scaffolds

Table 1: Dopamine Transporter (DAT) Affinity of 9-Methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives [2]

CompoundKi (μM) at DAT
Derivative 12
Derivative 214

Note: These compounds were found to be approximately 100-fold less potent than cocaine and other tropane analogs.[2]

Table 2: Antimicrobial Activity of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Thiosemicarbazone Derivatives [3]

CompoundMinimum Inhibitory Concentration (MIC) in μg/mL
Bacillus subtilis
Compound 106.25
Compound 116.25
Compound 12-
Compound 13-
Compound 16-

Note: Only the most potent activities are highlighted in this table.[3]

Experimental Protocols

General Synthesis of the 9-Azabicyclo[3.3.1]nonane Core

The synthesis of the 9-azabicyclo[3.3.1]nonane skeleton can be achieved through various methods, with the Mannich reaction being a common approach for related azabicyclonones.[4] A general procedure for the synthesis of a precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is detailed below, which can be a starting point for further modifications.[5][6]

Protocol 4.1.1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [6]

Materials:

  • Benzylamine

  • Sulfuric acid (18%)

  • Glutaraldehyde (50%)

  • Acetone dicarboxylic acid

  • Sodium acetate solution (9%)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Sodium carbonate (Na2CO3) solution (20%)

  • Sodium sulfate (Na2SO4)

  • Methanol

Procedure:

  • To a jacketed, round-bottomed flask equipped with a mechanical stirrer and temperature probe, add water and benzylamine.

  • Cool the reactor jacket to 0–10 °C and add 18% sulfuric acid over 1 hour while maintaining the internal temperature at 4–8 °C.

  • Protect the reaction flask from light. Add 50% glutaraldehyde followed by acetone dicarboxylic acid while keeping the temperature below 5 °C.

  • Add 9% sodium acetate solution over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • Adjust the pH of the solution to 2 with additional 18% sulfuric acid.

  • Extract the aqueous layer with MTBE (3x). Discard the organic layers.

  • To the aqueous layer, add heptane and silica gel.

  • Adjust the pH to 8 with 20% Na2CO3 solution and filter the mixture.

  • Wash the filter cake with heptane.

  • Separate the layers of the combined filtrate and dry the organic layer with Na2SO4.

  • Concentrate the organic layer under reduced pressure.

  • Dilute the residue with methanol and concentrate again to yield the crude product solution.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification benzylamine Benzylamine acidification Acidification with H2SO4 benzylamine->acidification glutaraldehyde Glutaraldehyde mannich_reaction Mannich-type Reaction glutaraldehyde->mannich_reaction acetone_dicarboxylic_acid Acetone Dicarboxylic Acid acetone_dicarboxylic_acid->mannich_reaction acidification->mannich_reaction decarboxylation Decarboxylation mannich_reaction->decarboxylation extraction Extraction decarboxylation->extraction basification Basification to pH 8 extraction->basification filtration Filtration basification->filtration concentration Concentration filtration->concentration product 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one concentration->product

Caption: Synthetic workflow for a 9-azabicyclo[3.3.1]nonane precursor.

Antimicrobial Susceptibility Testing

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial and fungal strains, adapted from methods used for similar heterocyclic compounds.[3][7]

Protocol 4.2.1: Broth Microdilution Method for MIC Determination

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Standard antibiotics/antifungals (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent.

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive control wells (with standard antimicrobial agents), negative control wells (broth and inoculum only), and sterility control wells (broth only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_solution Prepare Stock Solutions of Test Compounds serial_dilution Perform Serial Dilutions in 96-well Plates stock_solution->serial_dilution inoculation Inoculate Plates serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine MIC (Visual or Spectrophotometric) incubation->mic_determination result MIC Value mic_determination->result

Caption: Workflow for antimicrobial susceptibility testing.

Proposed Signaling Pathway

Based on studies of related azabicyclo[3.3.1]nonane derivatives with neuroprotective effects, a potential signaling pathway for derivatives of the 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold is proposed below.

G compound Azabicyclo[3.3.1]nonane Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) compound->nAChR Agonistic Activity ca_influx Increased Intracellular Ca2+ Levels nAChR->ca_influx signaling_pathways Activation of Neuroprotective Signaling Pathways ca_influx->signaling_pathways neuronal_survival Enhanced Neuronal Survival signaling_pathways->neuronal_survival

Caption: Proposed neuroprotective signaling pathway.

Conclusion

The 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold holds promise as a valuable starting point for the design and synthesis of novel therapeutic agents. While further research is needed to elucidate the specific biological activities and structure-activity relationships of its derivatives, the broader family of 9-azabicyclo[3.3.1]nonanes has demonstrated significant potential in medicinal chemistry. The protocols and data presented here for related compounds can serve as a valuable resource for researchers interested in exploring the therapeutic applications of this and similar scaffolds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers engaged in the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. The methodologies discussed are based on established principles for synthesizing related azabicyclo[3.3.1]nonane structures, primarily through Mannich-type or Robinson-Schöpf reactions.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for the 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one core structure?

A1: The most plausible and established strategy is a one-pot, three-component Mannich-type reaction.[1][4] This reaction involves the condensation of an amine (methylamine), a dialdehyde equivalent (to form the 3-oxa portion of the ring), and a ketone or its equivalent (such as 1,3-acetonedicarboxylic acid).[2][3] The reaction proceeds via the formation of an iminium ion and an enol, which then react to form the bicyclic system.[5][6]

Q2: What are the critical parameters that influence the reaction yield?

A2: Several factors can significantly impact the yield of the synthesis:

  • Purity of Starting Materials: Impurities in the reactants, especially the dialdehyde and 1,3-acetonedicarboxylic acid which can be unstable, can lead to significant side reactions.[7][8]

  • pH Control: Maintaining the optimal pH is crucial for both the formation of the iminium intermediate and the enol. The reaction is typically run under acidic to neutral conditions (pH 4-6).[3]

  • Reaction Temperature: Temperature control is vital. Initial steps may require cooling (0-5 °C) to prevent the decomposition of sensitive reagents and control exothermic processes, followed by aging at room temperature or gentle heating to drive the reaction to completion.[3][7]

  • Stoichiometry and Order of Addition: The precise ratio of reactants is key. Slow, controlled addition of the reagents is often necessary to minimize polymerization and other side reactions.[8]

Q3: Which starting materials are proposed for this specific synthesis?

A3: To achieve the desired 3-oxa structure, the following reactants are proposed:

  • Amine: Methylamine (or its hydrochloride salt).

  • Dialdehyde Equivalent: 2,2'-Oxybis(acetaldehyde) or a protected precursor. This is the key component that introduces the oxygen atom at the 3-position.

  • Ketone Equivalent: 1,3-Acetonedicarboxylic acid is a common choice as it readily undergoes decarboxylation in situ.[3]

Q4: My reaction mixture is turning dark brown or black. What is the likely cause?

A4: A dark reaction color often indicates decomposition or polymerization of the aldehyde reactant, especially if it is not stabilized. This can be mitigated by using a protected form of the aldehyde, ensuring the reaction temperature is kept low during the initial addition phase, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

Low yield is the most common issue and can stem from multiple sources. The following workflow can help diagnose the problem.

G start Low Yield Detected check_reagents Verify Reagent Purity & Stability (Especially Aldehyde and Acetonedicarboxylic Acid) start->check_reagents check_ph Check Reaction pH (Target: 4-6) check_reagents->check_ph Pure? repurify Solution: Repurify or Use Fresh Reagents check_reagents->repurify Impure? check_temp Review Temperature Profile (Initial Cooling & Aging Temp) check_ph->check_temp Correct? adjust_ph Solution: Use Buffer or Carefully Adjust pH with Acid/Base check_ph->adjust_ph Incorrect? check_conditions Confirm Inert Atmosphere & Anhydrous Solvents check_temp->check_conditions Optimal? optimize_temp Solution: Optimize Cooling/ Heating Protocol check_temp->optimize_temp Suboptimal? improve_setup Solution: Dry Solvents & Use N2/Ar Atmosphere check_conditions->improve_setup Deficient? end_node Yield Optimized check_conditions->end_node Optimal? repurify->end_node adjust_ph->end_node optimize_temp->end_node improve_setup->end_node

Caption: Troubleshooting logic for addressing low product yield.

Problem 2: Difficulty in Product Isolation and Purification

The crude product is often contaminated with unreacted starting materials, polymers, and salts.

Issue Potential Cause Recommended Solution
Product is an oil, not a solid The product may be impure or exist as a free base which can be oily.Try converting the product to its hydrochloride or another salt, which is often more crystalline. Perform column chromatography to remove impurities.
Streaking on TLC plate The bicyclic amine is basic and can interact strongly with silica gel.Add a small amount of a basic modifier to your chromatography eluent, such as 0.5-1% triethylamine or ammonia in methanol, to improve peak shape and recovery.[9]
Product remains in the aqueous layer during extraction The product may be protonated and highly water-soluble, especially at low pH.Ensure the aqueous layer is made sufficiently basic (pH > 10) with a base like NaOH or K₂CO₃ before extracting with an organic solvent like dichloromethane or ethyl acetate.[8]
Persistent emulsion during workup High concentration of salts or polymeric byproducts.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.

Data Summary

Table 1: Proposed Key Reactant Properties
ReactantFormulaMolar Mass ( g/mol )Key Considerations
Methylamine HClCH₆ClN67.52Stable, less volatile source of methylamine.
1,3-Acetonedicarboxylic AcidC₅H₆O₅146.10Prone to decomposition (decarboxylation) upon heating; should be fresh.[8]
2,2'-Oxybis(acetaldehyde)C₄H₆O₃102.09Can be unstable and prone to polymerization; use of a protected form (e.g., a bis-acetal) followed by deprotection is recommended.

Proposed Experimental Protocol

This protocol is a proposed method based on well-documented procedures for analogous Robinson-Schöpf reactions, such as the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[3][8] Note: This procedure should be optimized.

1. Reagent Preparation & Setup

  • Equip a 500 mL jacketed, round-bottomed flask with a mechanical stirrer, temperature probe, and an addition funnel.

  • Prepare a solution of methylamine hydrochloride (1.0 equiv) in deionized water.

  • Cool the reactor jacket to 0-5 °C.

  • Under an inert atmosphere (N₂), slowly add a solution of dilute acid (e.g., H₂SO₄) to adjust the initial pH.

2. Reaction Execution

  • To the cooled amine solution, add the 2,2'-oxybis(acetaldehyde) equivalent (1.0 equiv), ensuring the temperature remains below 5 °C.

  • In a separate vessel, dissolve 1,3-acetonedicarboxylic acid (1.0 equiv) in water and add it to the reaction mixture, again maintaining a low temperature.

  • Prepare a buffer solution (e.g., sodium acetate) and add it dropwise via the addition funnel over 1-2 hours to maintain a pH of approximately 4-6.[3]

  • Age the reaction mixture at 5 °C for 20-24 hours, then allow it to slowly warm to room temperature and stir for another 20-24 hours. Monitor for slow CO₂ evolution, indicating decarboxylation.[8]

3. Workup and Isolation

  • Once the reaction is complete (monitored by TLC or LCMS), adjust the pH to ~2 with dilute acid to quench the reaction.

  • Wash the acidic aqueous solution with an organic solvent (e.g., MTBE or diethyl ether) to remove non-basic organic impurities. Discard the organic layers.[8]

  • Transfer the aqueous layer to a larger flask and cool it in an ice bath.

  • Carefully basify the solution to pH > 10 using a cold 20% NaOH or Na₂CO₃ solution.[8]

  • Extract the basic aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

4. Purification

  • The crude product (a free base) can be purified by silica gel column chromatography. Use a solvent system such as dichloromethane/methanol with 1% triethylamine to prevent streaking.[9]

  • Alternatively, the product can be converted to its hydrochloride salt by dissolving the crude base in a minimal amount of solvent (e.g., isopropanol) and adding a solution of HCl in ether or isopropanol to precipitate the crystalline salt.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purify 4. Purification prep_reagents Prepare Aqueous Reactant Solutions setup_reactor Set Up Jacketed Reactor (Stirrer, N2, 0-5 °C) prep_reagents->setup_reactor add_aldehyde Add Aldehyde Equivalent (< 5 °C) setup_reactor->add_aldehyde add_acid Add Acetonedicarboxylic Acid (< 5 °C) add_aldehyde->add_acid add_buffer Slowly Add Buffer (Maintain pH 4-6) add_acid->add_buffer age_reaction Age at 5 °C (24h), then RT (24h) add_buffer->age_reaction acidify Acidify to pH 2 age_reaction->acidify wash Wash with Ether acidify->wash basify Basify to pH > 10 wash->basify extract Extract with DCM basify->extract dry Dry & Concentrate extract->dry purify_options Column Chromatography OR Salt Formation dry->purify_options

Caption: General experimental workflow for the proposed synthesis.

References

Technical Support Center: Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, which is typically achieved through a Robinson-Schöpf type reaction involving methylamine, a 3-oxaglutaraldehyde equivalent, and an acetonedicarboxylic acid derivative.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

CauseRecommended Solution
Degradation of Starting Materials Acetonedicarboxylic acid is prone to decarboxylation, especially at elevated temperatures. It is recommended to use it fresh or store it at low temperatures. 3-Oxaglutaraldehyde is not commercially available and is typically generated in situ or used immediately after preparation due to its instability and tendency to polymerize. Ensure the quality and purity of the precursors.
Incorrect pH of the Reaction Mixture The Robinson-Schöpf reaction is highly pH-dependent. The reaction is typically carried out in a buffered solution at a mildly acidic to neutral pH (around 5-7) to facilitate the Mannich reaction while minimizing side reactions. Use a reliable buffer system (e.g., acetate or phosphate buffer) and monitor the pH throughout the reaction.
Suboptimal Reaction Temperature High temperatures can promote the degradation of starting materials and the formation of side products. It is advisable to conduct the reaction at room temperature or below and monitor the progress by TLC or LC-MS.
Inefficient Iminium Ion Formation The formation of the iminium ion from methylamine and 3-oxaglutaraldehyde is a crucial step. Ensure stoichiometric amounts of reactants are used. The reaction may benefit from a stepwise approach where the iminium ion is pre-formed before the addition of the ketone component.

Problem 2: Formation of a Polymeric or Tarry Side Product

Possible Causes and Solutions:

CauseRecommended Solution
Self-condensation of 3-Oxaglutaraldehyde Aldehydes, especially dialdehydes, can undergo self-condensation or polymerization, particularly under basic conditions or at high concentrations. Generate the 3-oxaglutaraldehyde equivalent in situ at a low temperature and in a dilute solution to minimize this side reaction.
Reaction of Methylamine with Multiple Aldehyde Molecules As a primary amine, methylamine can react with more than one equivalent of the aldehyde, leading to cross-linked polymers. A slow, dropwise addition of the amine to the reaction mixture containing the aldehyde and ketone synthon can help to control this.
Uncontrolled Mannich Reaction High concentrations of reactants can lead to uncontrolled polymerization. Maintain dilute reaction conditions and ensure efficient stirring to promote the desired intramolecular cyclization over intermolecular polymerization.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Multiple Byproducts Side reactions can lead to a complex mixture of products, making purification challenging. Optimize the reaction conditions to minimize side product formation.
Polar Nature of the Product and Byproducts The target molecule and potential byproducts are likely to be polar amines. Column chromatography on silica gel or alumina using a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a common purification method. The use of a small amount of a basic modifier like triethylamine in the eluent can help to reduce tailing of the amine products on silica gel.
Formation of Stereoisomers The bicyclic product can exist as different stereoisomers, which may be difficult to separate. Careful selection of chromatographic conditions may be required.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one?

A1: The most plausible and commonly referenced method for the synthesis of the 9-azabicyclo[3.3.1]nonane core is the Robinson-Schöpf reaction. For the "3-oxa" analogue, this would involve the condensation of methylamine, a source of 3-oxaglutaraldehyde, and a C3 ketone equivalent like acetonedicarboxylic acid. This is essentially a double Mannich reaction.

Q2: What are the key starting materials and their roles?

A2:

  • Methylamine: Provides the nitrogen atom for the bicyclic system.

  • 3-Oxaglutaraldehyde (or its precursor): This dialdehyde is crucial for forming the two six-membered rings of the bicyclic system, with the ether linkage forming the "3-oxa" bridge.

  • Acetonedicarboxylic acid (or its ester): This serves as a three-carbon ketone synthon that bridges the two arms of the intermediate formed from the amine and dialdehyde. The carboxylic acid groups facilitate the reaction and are subsequently removed via decarboxylation.

Q3: What are the most likely side products in this synthesis?

A3:

  • Polymers: Arising from the self-condensation of 3-oxaglutaraldehyde or the reaction of methylamine with multiple aldehyde molecules.

  • N-Methylpiperidone derivatives: Incomplete cyclization or alternative reaction pathways can lead to the formation of substituted piperidones.

  • Over-alkylated products: The primary amine can potentially react further after the initial cyclization, although this is less likely under controlled conditions.

  • Products from the decomposition of starting materials: For example, acetone may be formed from the decarboxylation of acetonedicarboxylic acid, which could then participate in side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of a polar solvent like methanol or ethanol in a less polar solvent like dichloromethane or ethyl acetate. Staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for the amine) will be necessary to visualize the spots.

Q5: What are the typical reaction conditions?

A5: Based on analogous Robinson-Schöpf reactions, the synthesis is typically carried out in an aqueous buffer solution at a pH between 5 and 7, at or below room temperature, and for a duration of several hours to a day.

Experimental Protocols

General Protocol for the Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (as a model):

A 500 mL jacketed, round-bottomed flask is equipped with a mechanical stirrer, a temperature probe, and an addition funnel. Water and benzylamine are added. The reactor is cooled to 0–10 °C, and sulfuric acid is added over 1 hour while maintaining the temperature at 4–8 °C. Glutaraldehyde is then added, followed by acetonedicarboxylic acid, while keeping the temperature below 5 °C. A solution of sodium acetate is then added over 1.5 hours. The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours. Work-up involves pH adjustments, extractions, and purification by chromatography.

Adaptation for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one:

To synthesize the target molecule, benzylamine would be replaced with methylamine, and glutaraldehyde would be replaced with a suitable precursor for 3-oxaglutaraldehyde (e.g., 2,5-dimethoxytetrahydrofuran, which can be hydrolyzed in situ to succinaldehyde, a close analog, suggesting a similar strategy might be employed for the oxa-variant). The reaction conditions (pH, temperature, and reaction time) would likely require optimization.

Data Presentation

Quantitative data for the specific side reactions in the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is not available in the reviewed literature. However, the following table presents a qualitative summary of expected outcomes based on general principles of the Robinson-Schöpf and Mannich reactions.

Reaction ConditionExpected Yield of Target CompoundLikelihood of Polymer FormationLikelihood of Other Side Products
Optimal (pH 5-7, Temp < 25°C, Slow Addition) Moderate to HighLowLow
High pH (>8) LowHighModerate (Aldol products)
Low pH (<4) LowLowModerate (Incomplete reaction)
High Temperature (>40°C) LowHighHigh (Decomposition products)
High Reactant Concentration VariableHighModerate

Visualizations

Logical Relationship of Key Reaction Components

G Key Components in the Synthesis Methylamine Methylamine TargetMolecule 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Methylamine->TargetMolecule Oxaglutaraldehyde 3-Oxaglutaraldehyde (or precursor) Oxaglutaraldehyde->TargetMolecule KetoneSynthon Acetonedicarboxylic Acid KetoneSynthon->TargetMolecule

Caption: Key reactants for the synthesis of the target molecule.

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield Start Low or No Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start If impure, purify/replace CheckpH Verify Reaction pH CheckPurity->CheckpH If pure CheckpH->Start If pH is off, adjust/buffer CheckTemp Monitor Reaction Temperature CheckpH->CheckTemp If pH is optimal CheckTemp->Start If temp is high, lower it OptimizeConc Optimize Reactant Concentrations CheckTemp->OptimizeConc If temp is controlled OptimizeConc->Start If still low, reconsider stoichiometry Solution Improved Yield OptimizeConc->Solution

Caption: A logical workflow for troubleshooting low product yield.

Potential Side Reaction Pathways

G Potential Side Reaction Pathways Reactants Methylamine + 3-Oxaglutaraldehyde + Acetonedicarboxylic Acid DesiredProduct Target Bicyclic Ketone Reactants->DesiredProduct Desired Pathway Polymerization Polymer Formation Reactants->Polymerization Side Reaction Piperidone N-Methylpiperidone Derivatives Reactants->Piperidone Side Reaction Decomposition Starting Material Decomposition Reactants->Decomposition Side Reaction

Caption: Overview of desired reaction and potential side reactions.

Technical Support Center: Troubleshooting the Mannich Reaction for Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Mannich reaction, with a specific focus on its application with bicyclic ketones. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Mannich reaction and why is it used with bicyclic ketones?

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] The reactants are typically a primary or secondary amine, a non-enolizable aldehyde (like formaldehyde), and a carbonyl compound containing at least one acidic alpha-proton, such as a bicyclic ketone.[1][3] The product is a β-amino-carbonyl compound known as a Mannich base.[1][2]

This reaction is particularly valuable in pharmaceutical and natural product synthesis because it efficiently forms carbon-carbon and carbon-nitrogen bonds, leading to the creation of complex molecules with potential biological activity, including alkaloids and other nitrogen-containing compounds.[1][3][4]

Q2: My Mannich reaction with a bicyclic ketone is resulting in a low yield. What are the common causes and how can I address them?

Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Iminium Ion Formation: The reaction begins with the formation of an iminium ion from the amine and aldehyde.[1][2] If this step is inefficient, the overall yield will be poor.

    • Troubleshooting: Ensure the amine and aldehyde are of high purity. The reaction is often acid-catalyzed; consider optimizing the acid catalyst and its concentration.[3] Protic solvents like ethanol, methanol, or water can help stabilize the iminium ion.[3]

  • Poor Enol/Enolate Formation of the Bicyclic Ketone: The bicyclic ketone must form an enol or enolate to act as a nucleophile and attack the iminium ion.[1][5] Steric hindrance in bicyclic systems can sometimes impede this process.

    • Troubleshooting: The choice of acid or base catalyst is crucial for enolization.[3] Experiment with different catalysts and reaction temperatures to find the optimal conditions for your specific bicyclic ketone.

  • Side Reactions: Several side reactions can compete with the desired Mannich reaction, consuming starting materials and reducing the yield.

    • Troubleshooting: See Q3 for a detailed discussion on common side reactions and how to minimize them.

  • Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield.

    • Troubleshooting: Systematically vary these parameters. For instance, some reactions benefit from heating to increase the reaction rate, while others require lower temperatures to minimize side products.[6]

Q3: What are the typical side products in a Mannich reaction with bicyclic ketones, and how can I minimize their formation?

The formation of byproducts is a common challenge in Mannich reactions.[7]

  • Self-Condensation of the Ketone (Aldol Reaction): The enolate of the bicyclic ketone can react with another molecule of the ketone instead of the iminium ion.

    • Minimization: This can often be suppressed by slowly adding the ketone to the pre-formed iminium salt. Using pre-formed iminium salts can lead to faster and more selective reactions under milder conditions.[8]

  • Reaction of the Mannich Base with More Aldehyde: The initial Mannich product can sometimes react further with the aldehyde, especially if it has acidic protons.[5]

    • Minimization: Use a stoichiometric amount of the aldehyde or add it portion-wise to the reaction mixture.

  • Polymerization: Formaldehyde, a common reactant, is highly reactive and can lead to polymerization, especially under basic conditions.[9] This can result in the formation of intractable "goop or oils".[10]

    • Minimization: Careful control of stoichiometry and temperature is crucial. Acidic conditions generally favor the desired reaction pathway.[7]

  • Cyclization Reactions: Depending on the structure of the bicyclic ketone and the amine used, the initial Mannich product may undergo subsequent intramolecular reactions.[10]

    • Minimization: This is highly substrate-dependent. If cyclization is undesired, adjusting the reaction conditions (e.g., temperature, concentration) may help.

Q4: How do I choose the right solvent and catalyst for my Mannich reaction?

The choice of solvent and catalyst is critical for the success of the Mannich reaction.

  • Solvents: Protic solvents such as ethanol, methanol, water, and acetic acid are commonly used because they can stabilize the electrophilic iminium ion, which is a key intermediate.[3][8]

  • Catalysts: The reaction can be catalyzed by either acid or base, with acid catalysis being more common.[3]

    • Acid Catalysis: Promotes the formation of the iminium ion and the enol form of the ketone.[5][7] Common acid catalysts include HCl and acetic acid.

    • Base Catalysis: Promotes the formation of the enolate from the ketone.

    • Ionic Liquids: Have been shown to be effective catalysts that can be recycled and reused.[11]

    • Organocatalysts: For asymmetric Mannich reactions, chiral organocatalysts like (S)-proline can be used to achieve stereoselectivity.[1][2]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and their impact on yield for Mannich reactions. Note that optimal conditions will vary depending on the specific bicyclic ketone and other reactants.

Table 1: Effect of Catalyst Loading on a Model Mannich Reaction

EntryCatalyst Loading (mol%)Yield (%)
12Low
25Moderate
310High
415High

Data adapted from a study on a task-specific ionic liquid catalyst, demonstrating that yield increases with catalyst amount up to an optimal point.[11]

Table 2: Influence of Reactant Stoichiometry

Ketone (equiv)Aldehyde (equiv)Amine (equiv)Expected Outcome
2.01.01.1Good yield of the desired Mannich base.[8]
1.0>1.01.1Potential for side reactions involving excess aldehyde.
>2.01.01.1May favor aldol self-condensation of the ketone.

Experimental Protocols

General Protocol for a Mannich Reaction with a Bicyclic Ketone

This protocol is a general guideline and should be optimized for your specific substrates.

  • Reactant Preparation: To a reaction vessel equipped with a mechanical stirrer, add the bicyclic ketone (e.g., 2.0 eq), the amine (e.g., a 40% aqueous solution of dimethylamine, 1.1 eq), and the solvent (e.g., DMSO).[8]

  • Reaction Initiation: Add the aldehyde (e.g., a 37% aqueous solution of formaldehyde, 1.0 eq) to the mixture.[8]

  • Reaction Progress: Stir the resulting mixture at room temperature for a specified time (e.g., 24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).[8]

  • Workup:

    • Perform an extraction with an organic solvent like ethyl acetate (e.g., three times).[8]

    • Acidify the combined organic layers (e.g., to pH 2 with 2N HCl) to form the hydrochloride salt of the Mannich base, which can then be extracted into the aqueous layer.[8]

    • Basify the aqueous layer (e.g., to pH 9 with 2N NaOH) to regenerate the free amine.[8]

    • Extract the free amine back into an organic solvent (e.g., ethyl acetate).[8]

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product.[8] Purify the product using an appropriate method, such as flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Mannich Reactions

TroubleshootingWorkflow start Low Yield in Mannich Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect Stoichiometry optimize_iminium Optimize Iminium Ion Formation check_reagents->optimize_iminium Reagents OK optimize_iminium->start No Improvement optimize_enolization Optimize Ketone Enolization optimize_iminium->optimize_enolization Iminium formation optimized optimize_enolization->start No Improvement investigate_side_reactions Investigate Side Reactions optimize_enolization->investigate_side_reactions Enolization optimized investigate_side_reactions->start No Improvement optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) investigate_side_reactions->optimize_conditions Side reactions identified successful_outcome Improved Yield optimize_conditions->successful_outcome MannichReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine Amine IminiumIon Iminium Ion Amine->IminiumIon Aldehyde Aldehyde Aldehyde->IminiumIon Polymer Polymer (Side Reaction) Aldehyde->Polymer Polymerization BicyclicKetone Bicyclic Ketone Enol Enol/Enolate BicyclicKetone->Enol AldolProduct Aldol Product (Side Reaction) BicyclicKetone->AldolProduct MannichBase Desired Mannich Base IminiumIon->MannichBase Nucleophilic Attack Enol->MannichBase Enol->AldolProduct Self-condensation

References

Technical Support Center: 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one". This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one?

A1: Common impurities often stem from the Robinson-Schöpf synthesis reaction. These can include unreacted starting materials such as methylamine, glutaraldehyde, and acetone dicarboxylic acid. Additionally, side-products from incomplete cyclization or alternative condensation reactions may be present. Stereoisomers of the desired product can also be a significant impurity.

Q2: What are the recommended methods for purifying 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography using silica gel is effective for separating a range of impurities.[1] Recrystallization can be a highly effective technique for removing minor impurities, provided a suitable solvent system is identified. For related bicyclic ketones, these methods have proven successful.

Q3: What level of purity can I expect to achieve with these purification methods?

A3: With careful execution of column chromatography, it is possible to achieve purities of 95-98% for similar bicyclic amines.[1] Recrystallization, when optimized, can further enhance purity, potentially exceeding 99%. The final purity will depend on the nature and concentration of the impurities in the crude material.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Step
Product is too polar and is sticking to the silica gel. 1. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate. 2. Consider adding a small percentage of a more polar solvent like methanol to the eluent system. 3. Pre-treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine) to deactivate acidic sites that may be binding your basic compound.
Product is co-eluting with an impurity. 1. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Test various solvent ratios to achieve better separation between your product and the impurity. 2. Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
Improper column packing. 1. Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation. 2. Use a slurry packing method for better results.
Issue 2: Oiling Out During Recrystallization
Potential Cause Troubleshooting Step
The compound is insoluble in the chosen solvent at room temperature but highly soluble at elevated temperatures, and the solution is supersaturated. 1. Use a larger volume of solvent to dissolve the compound. 2. Cool the solution more slowly to allow for crystal lattice formation instead of oiling out. 3. Add a seed crystal to induce crystallization.
The presence of impurities is depressing the melting point and interfering with crystallization. 1. Attempt a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove gross impurities before recrystallization. 2. Try a different solvent or a solvent mixture for the recrystallization.
The solvent is too nonpolar for the compound. Experiment with a more polar solvent or a mixture of solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold.
Issue 3: Persistent Impurity Detected by NMR/LC-MS
Potential Cause Troubleshooting Step
The impurity has a very similar polarity to the product. 1. If column chromatography was used, try a very shallow gradient elution to improve separation. 2. Consider derivatizing the product or the impurity to alter its polarity, allowing for easier separation. The derivative can then be converted back to the original compound. 3. For acidic or basic impurities, an acid-base extraction can be an effective purification step prior to chromatography or recrystallization.
The impurity is a stereoisomer. 1. Chiral chromatography may be necessary to separate stereoisomers. 2. Alternatively, diastereomeric salt formation with a chiral acid or base can be attempted, followed by separation of the diastereomers by recrystallization and subsequent liberation of the desired enantiomer.

Data Presentation

The following table summarizes the expected purity levels and recovery rates for the recommended purification techniques, based on data from similar compounds.[1]

Purification MethodStationary PhaseEluent System (v/v)Expected PurityExpected Recovery
Column Chromatography Silica GelHexane/Ethyl Acetate (e.g., 5:1 to 1:1 gradient)95-98%85-92%
Recrystallization N/AEthanol, or Hexane/Acetone mixture>98%Dependent on solubility

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane/ethyl acetate 5:1).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" in a minimal amount of the initial eluent.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting the column with the initial solvent mixture.

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent to elute the desired compound.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent (e.g., ethanol, acetone, or a hexane/ethyl acetate mixture) by heating.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent will dissolve the compound when hot and form crystals upon cooling.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating and swirling until the solid is completely dissolved.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Eluent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute fractions Collect Fractions elute->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for Column Chromatography Purification.

logical_relationship start Impure Compound issue Persistent Impurity? start->issue polarity Similar Polarity? issue->polarity Yes end Pure Compound issue->end No stereoisomer Stereoisomer? polarity->stereoisomer No shallow_gradient Shallow Gradient Chromatography polarity->shallow_gradient Yes derivatize Derivatization polarity->derivatize chiral_chrom Chiral Chromatography stereoisomer->chiral_chrom Yes diastereomeric_salt Diastereomeric Salt Formation stereoisomer->diastereomeric_salt Also Yes shallow_gradient->end derivatize->end chiral_chrom->end diastereomeric_salt->end

Caption: Troubleshooting Logic for Persistent Impurities.

References

"9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability concerns for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one?

Based on its structure, the primary stability concerns for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one involve its bicyclic ketal-like and N-methylpiperidine-like motifs. Key potential issues include:

  • Hydrolysis: The molecule may be susceptible to hydrolysis, particularly under acidic conditions, which could lead to ring opening.

  • Thermal Degradation: Elevated temperatures may cause degradation, potentially through pathways common to N-methylpiperidine derivatives.

  • Photodegradation: Exposure to light, especially UV radiation, could induce photolytic reactions, a known issue for some saturated heterocyclic compounds.

Q2: How should I store 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one to ensure its stability?

To maximize stability, it is recommended to store the compound under the following conditions:

  • Temperature: Store in a cool, dry place. If possible, keep refrigerated and protected from moisture.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

Q3: I am observing unexpected peaks in my analysis (HPLC, LC-MS) after storing a solution of the compound. What could be the cause?

Unexpected peaks are likely due to degradation products. The most probable causes are:

  • Solvent-Induced Degradation: If the solvent is acidic or contains acidic impurities, it could be causing hydrolysis of the bicyclic structure. Ensure you are using high-purity, neutral solvents.

  • Photodegradation: If the solution was exposed to light for a prolonged period, photolytic degradation may have occurred. Always prepare and store solutions in light-protected containers.

  • Contamination: Ensure that the solvent and all labware are free from contaminants that could catalyze degradation.

Troubleshooting Guides

Issue 1: Loss of Purity or Appearance of Impurities Over Time

Symptoms:

  • A decrease in the area of the main peak corresponding to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in chromatographic analysis.

  • The appearance of new, unidentified peaks in the chromatogram.

  • A change in the physical appearance of the solid compound (e.g., color change, clumping).

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Hydrolysis - Analyze the pH of your sample preparation. If acidic, consider using a buffered solution in the neutral pH range.- Ensure solvents are anhydrous, as water can facilitate hydrolysis.
Thermal Degradation - Review storage and experimental temperatures. Avoid unnecessary exposure to high temperatures.- Perform a short-term stability study at your experimental temperature to assess the rate of degradation.
Photodegradation - Protect the compound from light at all stages of handling and storage by using amber vials and minimizing exposure to ambient light.- Conduct experiments under low-light conditions if photosensitivity is suspected.
Oxidation - If the compound is handled in the air for extended periods, consider working under an inert atmosphere (e.g., a glovebox).- Purge solutions with an inert gas before storage.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of bioassay results.

  • Variable reaction yields where the compound is a starting material.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
On-Bench Degradation - Prepare solutions of the compound fresh for each experiment.- If solutions must be stored, keep them at low temperatures and protected from light for the shortest possible time.
Interaction with other Reagents - Evaluate the compatibility of the compound with other reagents in your experimental setup. Strong acids, bases, or oxidizing/reducing agents could be causing degradation.
Adsorption to Labware - The compound may adsorb to certain types of plastic or glass. Consider using silanized glassware or low-adsorption plasticware.

Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one based on the known reactivity of similar chemical structures.

G Potential Hydrolytic Degradation Pathway A 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one B Protonation of Ether Oxygen A->B H+ (Acidic Conditions) C Ring Opening B->C Nucleophilic attack by H2O D Hydrolyzed Product C->D

Caption: Potential acid-catalyzed hydrolysis of the bicyclic ether linkage.

G Potential Photodegradation Pathway A 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one B Excited State (Ketone) A->B hν (UV light) C Norrish Type II Reaction B->C Intramolecular H-abstraction D Ring Contracted Product C->D

Caption: Hypothetical photolytic ring contraction via a Norrish Type II reaction.

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC-UV Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Screening:

    • Aqueous Component: 0.1% Formic acid in water or 10 mM Ammonium acetate buffer (pH 7).

    • Organic Component: Acetonitrile or Methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5-95% organic over 20 minutes) to separate the parent compound from potential degradation products.

  • UV Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and identify the optimal wavelength for detection of the parent compound and any impurities.

  • Forced Degradation Study:

    • Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C.

    • Basic Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point.

    • Photodegradation: Expose a solution of the compound to a light source as described in ICH Q1B guidelines.[1]

  • Method Optimization: Analyze samples from the forced degradation study. Adjust the gradient, mobile phase, and other chromatographic parameters to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

G Workflow for Stability Assessment A Compound B Forced Degradation (Acid, Base, Heat, Light, Oxidation) A->B D Analyze Stressed Samples B->D C Develop Stability-Indicating Analytical Method (e.g., HPLC) C->D E Identify Degradation Products (e.g., LC-MS) D->E F Determine Degradation Rate D->F G Establish Stable Storage Conditions E->G F->G

Caption: A logical workflow for investigating the stability of a compound.

References

Technical Support Center: Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Degradation of Reactants: Acetonedicarboxylic acid is prone to decarboxylation, especially at elevated temperatures. The dialdehyde containing the ether linkage may also be unstable.- Use fresh, high-purity starting materials.- Prepare solutions of acetonedicarboxylic acid immediately before use.- Maintain the recommended reaction temperature; avoid excessive heating.
Incorrect pH: The Robinson-Schöpf reaction is highly pH-sensitive. The optimal pH range is typically between 5 and 9.[1]- Carefully monitor and adjust the pH of the reaction mixture using a suitable buffer (e.g., acetate buffer).
Inefficient Iminium Ion Formation: The reaction of methylamine with the dialdehyde to form the intermediate di-iminium ion may be incomplete.- Ensure the dropwise addition of the dialdehyde to the methylamine solution to favor iminium ion formation.- The reaction is often carried out at a low temperature initially (0-5 °C) to control the reaction rate.
Formation of Side Products Polymerization: Aldehydes, particularly in the presence of acids or bases, can undergo polymerization.- Maintain a low reaction temperature during the initial stages.- Control the rate of addition of reactants.
Incomplete Second Mannich Reaction: The intramolecular Mannich reaction that forms the second ring may be slow or incomplete, leading to monocyclic byproducts.- Allow for sufficient reaction time after the initial intermolecular reaction.- Optimize the reaction temperature and pH to facilitate the intramolecular cyclization.
Difficulties in Product Isolation and Purification Product is Water-Soluble: The product, especially in its protonated form, may have significant solubility in water, leading to losses during aqueous workup.- Adjust the pH of the aqueous layer to be basic (pH > 9) before extraction to ensure the product is in its free base form.- Use a continuous liquid-liquid extractor for improved extraction efficiency.- Saturate the aqueous layer with sodium chloride to decrease the solubility of the product.
Co-elution of Impurities during Chromatography: Structurally similar impurities may co-elute with the desired product.- Use a high-purity silica gel for column chromatography.- Employ a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of ethyl acetate and hexane.[2]
Scale-Up Challenges Exothermic Reaction: The initial condensation reaction can be exothermic, leading to a runaway reaction if not properly controlled.- Use a jacketed reactor with efficient cooling.- Implement controlled, slow addition of reactants.- Monitor the internal temperature of the reactor continuously.
Mixing Issues: In larger reactors, inefficient mixing can lead to localized "hot spots" and variations in pH, affecting yield and purity.- Use an appropriate impeller and agitation speed to ensure homogeneous mixing.
Decarboxylation on a Large Scale: The decarboxylation of the intermediate from acetonedicarboxylic acid can be more pronounced on a larger scale due to longer reaction and workup times.- Optimize the reaction time and temperature to minimize the duration of the reaction.- Consider in-situ decarboxylation under controlled conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one?

A1: The most common approach is a variation of the Robinson-Schöpf reaction. This is a one-pot, three-component reaction involving a dialdehyde with an ether linkage (e.g., 2,2'-oxybis(acetaldehyde)), methylamine, and a derivative of acetone, such as acetonedicarboxylic acid. The reaction proceeds via a double Mannich reaction to form the bicyclic ketone.[1]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters are:

  • pH: The reaction is highly pH-dependent and should be maintained in the range of 5-9.[1]

  • Temperature: The initial reaction is typically carried out at a low temperature (0-10 °C) to control the exothermic reaction, followed by a period at room temperature or slightly elevated temperature to drive the reaction to completion.

  • Purity of Starting Materials: The stability of the starting materials, especially acetonedicarboxylic acid and the dialdehyde, is crucial for obtaining a good yield.

Q3: What are the expected major by-products in this synthesis?

A3: The primary by-products can include monocyclic compounds resulting from an incomplete second Mannich reaction, and polymers formed from the self-condensation of the aldehyde. Over-alkylation or side reactions involving the enolate can also occur.

Q4: What is the recommended method for purifying the final product?

A4: Column chromatography on silica gel is a common and effective method for purification. A solvent system of ethyl acetate and hexane, often in a gradient, is typically used.[2] Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.

Q5: Are there any specific safety precautions to take during the scale-up of this synthesis?

A5: Yes, the initial phase of the reaction can be highly exothermic. It is essential to have adequate cooling and to control the addition rate of the reactants to prevent a runaway reaction. The reaction may also produce carbon dioxide from the decarboxylation of acetonedicarboxylic acid, so proper ventilation and pressure management are necessary.

Data Presentation

Table 1: Typical Reaction Conditions for Robinson-Schöpf Type Synthesis

ParameterConditionNotes
Reactants Dialdehyde with ether linkage, Methylamine, Acetonedicarboxylic acidPurity of reactants is critical.
Solvent Typically an aqueous bufferMaintains pH and facilitates the reaction.
pH 5 - 9Optimal range for the reaction.[1]
Temperature 0 - 25 °CInitial cooling followed by warming to room temperature.
Reaction Time 12 - 48 hoursVaries depending on the specific reactants and conditions.
Typical Yield 40 - 70%Highly dependent on reaction conditions and purity of starting materials.

Table 2: Purification Parameters for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Parameter Condition Notes
Purification Method Column ChromatographyEffective for removing polar and non-polar impurities.
Stationary Phase Silica Gel (230-400 mesh)Standard choice for this type of compound.
Mobile Phase Ethyl Acetate / Hexane (gradient)A typical starting gradient could be 10:90, gradually increasing to 50:50.[2]
Alternative Method RecrystallizationIf the product is a solid and a suitable solvent is found.

Experimental Protocols

Key Experiment: One-Pot Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

This protocol is a generalized procedure based on the principles of the Robinson-Schöpf reaction adapted for the synthesis of the target molecule.

  • Preparation of the Reaction Mixture:

    • In a jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve methylamine hydrochloride in a buffered aqueous solution (e.g., sodium acetate buffer, pH ~7).

    • Cool the solution to 0-5 °C using a circulating chiller.

    • In a separate flask, prepare a fresh solution of acetonedicarboxylic acid in the same buffer.

  • Reaction Initiation:

    • Slowly add the acetonedicarboxylic acid solution to the chilled methylamine solution with vigorous stirring, maintaining the temperature below 10 °C.

    • Prepare a solution of the dialdehyde with an ether linkage (e.g., 2,2'-oxybis(acetaldehyde)) in a suitable solvent.

    • Add the dialdehyde solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • Reaction Completion:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup and Extraction:

    • Once the reaction is complete, adjust the pH of the mixture to >9 with a base (e.g., sodium carbonate or sodium hydroxide) to deprotonate the product.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification prep_reactants Prepare Solutions: - Methylamine HCl in Buffer - Acetonedicarboxylic Acid in Buffer - Dialdehyde Solution mix_reactants Mix Reactants at 0-5°C: 1. Add Acetonedicarboxylic Acid 2. Add Dialdehyde (dropwise) prep_reactants->mix_reactants Combine stir Stir at Room Temperature (24-48h) mix_reactants->stir Warm and React adjust_ph Adjust pH to >9 stir->adjust_ph Reaction Complete extract Extract with Organic Solvent adjust_ph->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) dry_concentrate->chromatography Crude Product final_product Pure Product: 9-Methyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one chromatography->final_product Purified Fractions

Caption: Experimental Workflow for the Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

logical_relationship cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_reactions Key Reaction Steps dialdehyde Dialdehyde with Ether Linkage iminium Di-iminium Ion dialdehyde->iminium methylamine Methylamine methylamine->iminium acetone_deriv Acetonedicarboxylic Acid enolate Enolate of Acetonedicarboxylic Acid acetone_deriv->enolate mannich1 Intermolecular Mannich Reaction iminium->mannich1 enolate->mannich1 mannich2 Intramolecular Mannich Reaction mannich1->mannich2 decarboxylation Decarboxylation mannich2->decarboxylation product 9-Methyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one decarboxylation->product

Caption: Logical Relationship of Reactants and Key Steps in the Synthesis.

References

Technical Support Center: Synthesis of Bicyclo[3.3.1]nonanes - Minimizing Byproducts in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of bicyclo[3.3.1]nonane ring systems. The focus is on minimizing byproduct formation in key cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cyclization strategies for synthesizing the bicyclo[3.3.1]nonane core, and what are their primary drawbacks?

A1: The construction of the bicyclo[3.3.1]nonane framework is central to the synthesis of numerous biologically active natural products.[1][2] Common strategies include:

  • Robinson Annulation: This classic method involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[3][4][5] A primary challenge is controlling stereoselectivity, often leading to mixtures of diastereomers.[6] Steric hindrance can also significantly reduce yields.

  • Intramolecular Aldol/Michael Additions: These reactions are effective for forming the bicyclic system from a suitably functionalized monocyclic precursor.[2][7] Key challenges include achieving the desired regioselectivity of enolate formation and avoiding undesired intermolecular side reactions.

  • Acid-Catalyzed Cyclizations: Cationic cyclization of unsaturated precursors can provide access to the bicyclo[3.3.1]nonane core.[8] However, these reactions can be prone to rearrangements and the formation of multiple products.

  • Domino Reactions: Tandem reactions, such as domino Michael-aldol annulations, offer an efficient one-pot approach to constructing the bicyclic system.[2] Controlling the stereochemical outcome of multiple bond-forming events in a single step can be complex.

Q2: My Robinson annulation reaction is giving a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Robinson annulation for bicyclo[3.3.1]nonane synthesis are often due to issues in either the initial Michael addition or the subsequent intramolecular aldol condensation.

  • Poor Michael Addition: Steric hindrance on either the Michael donor (the enolate) or the Michael acceptor (the α,β-unsaturated ketone) can impede the initial C-C bond formation.

    • Solution: Consider using a more reactive enolate equivalent, such as a pre-formed silyl enol ether in a Mukaiyama-Michael addition. This can be more effective for hindered substrates.

  • Failure of Intramolecular Aldol Condensation: The enolate formed after the Michael addition may not cyclize efficiently due to steric constraints or unfavorable ring strain in the transition state.

    • Solution: Employ a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) to ensure complete and irreversible enolate formation, which can drive the cyclization forward. The choice of solvent can also be critical in stabilizing the transition state.

Q3: I am observing a mixture of diastereomers in my cyclization reaction. How can I improve the stereoselectivity?

A3: The formation of diastereomers, particularly syn and anti isomers with respect to the one-carbon bridge, is a common issue.[6] The stereochemical outcome is often dependent on whether the reaction is under kinetic or thermodynamic control.

  • Kinetic vs. Thermodynamic Control: In many base-catalyzed Robinson annulations, the anti diastereomer is the kinetically favored product.[6] However, under more forcing conditions with an excess of base, a retro-aldol reaction followed by epimerization can lead to the thermodynamically more stable syn isomer.

  • Optimizing Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the diastereomeric ratio. For instance, in domino Michael-aldol reactions, the relative configuration of the product can be controlled by carefully selecting these parameters.

Q4: Besides stereoisomers, what other byproducts should I be aware of during the synthesis of bicyclo[3.3.1]nonanes?

A4: While diastereomers are common, other byproducts can also arise depending on the reaction type and conditions:

  • Intermolecular Reaction Products: If the intramolecular cyclization is slow, intermolecular reactions (e.g., intermolecular aldol or Michael additions) can occur, leading to oligomeric or polymeric materials. This is particularly a risk at higher concentrations.

  • Products of Incomplete Reaction: The intermediate of a tandem reaction may be isolated if the second step fails to proceed. For example, in a Robinson annulation, the 1,5-diketone intermediate from the Michael addition may be the major product if the aldol condensation does not occur.[5]

  • Rearrangement Products: Acid-catalyzed cyclizations are susceptible to carbocation rearrangements, which can lead to the formation of alternative bicyclic or tricyclic skeletons.

  • Tricyclic Acetals: In reactions involving diketones, transannular cyclization can occur to form tricyclic acetal byproducts.[1]

Troubleshooting Guides

Problem 1: Low Yield or No Reaction in Intramolecular Aldol Condensation
Symptom Possible Cause Suggested Solution
Starting material is recovered unchanged.The base is not strong enough to deprotonate the α-carbon.Use a stronger, non-nucleophilic base such as LDA or KHMDS.
Steric hindrance around the α-proton.Increase the reaction temperature cautiously or consider a different synthetic route that avoids the hindered cyclization.
A complex mixture of products is observed.Competing intermolecular reactions are occurring.Decrease the concentration of the reaction mixture (high dilution conditions). Add the substrate slowly to the base.
The intermediate before cyclization is isolated.The equilibrium of the cyclization is unfavorable.Use conditions that remove the byproduct of the condensation (e.g., water) to drive the reaction to completion.
Problem 2: Formation of an Unexpected Major Product
Symptom Possible Cause Suggested Solution
A product with a different ring system is formed.An unexpected rearrangement has occurred (common in acid-catalyzed reactions).Re-evaluate the reaction mechanism. Consider using milder acidic conditions or a Lewis acid catalyst.
The initial regioselectivity of enolate formation was incorrect.Use a directed enolate formation strategy, for example, by using a pre-formed silyl enol ether.
A tricyclic acetal is the major product.Transannular cyclization is favored over the desired reaction.Modify the substrate to disfavor the transannular reaction, for example, by protecting one of the carbonyl groups.

Quantitative Data on Byproduct Minimization

The choice of reaction parameters can have a dramatic impact on the yield of the desired bicyclo[3.3.1]nonane and the formation of byproducts. The following table summarizes the optimization of a thiophenol-mediated epoxide opening and intramolecular aldol reaction to form a bicyclo[3.3.1]non-3-en-2-one.

Entry Base (equiv.) Solvent Temperature Time Yield (%)
1NaH (10)THFRoom Temp.6 h28
2K₂CO₃ (10)THFRoom Temp.8 h72
3K₂CO₃ (10)Et₂ORoom Temp.23 h84
4K₂CO₃ (10)CH₂Cl₂Room Temp.5 h84
5Cs₂CO₃ (5)CH₂Cl₂Room Temp.1.5 h83
6Cs₂CO₃ (5)CH₂Cl₂60 °C (MW)2 min88

Data adapted from a study on the synthesis of functionalized bicyclo[3.3.1]non-3-en-2-ones.

Detailed Experimental Protocols

Protocol 1: Optimized Room Temperature Synthesis of a Bicyclo[3.3.1]non-3-en-2-one

To a stirred solution of the spirolactol starting material (1 equiv.) in dry, degassed dichloromethane (CH₂Cl₂), cesium carbonate (Cs₂CO₃, 5 equiv.) and the thiol nucleophile (3 equiv.) are added. The reaction mixture is stirred at room temperature for 1.5 hours. The reaction is then diluted with ethyl acetate and washed with brine. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Microwave-Assisted High-Yield Synthesis

To a stirred solution of the spirolactol starting material (1 equiv.) in dry, degassed dichloromethane (CH₂Cl₂), cesium carbonate (Cs₂CO₃, 5 equiv.) and the thiol nucleophile (3 equiv.) are added. The reaction mixture is heated in a microwave reactor for 2 minutes at 60 °C. The mixture is then diluted with CH₂Cl₂ and washed with brine. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Robinson Annulation: Reaction Mechanism

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Start Ketone Enolate + α,β-Unsaturated Ketone Michael_Adduct 1,5-Diketone Intermediate Start->Michael_Adduct Base-catalyzed conjugate addition Aldol_Adduct β-Hydroxy Ketone Michael_Adduct->Aldol_Adduct Intramolecular cyclization Final_Product Bicyclo[3.3.1]nonenone Aldol_Adduct->Final_Product Dehydration

Caption: Key stages of the Robinson annulation reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield in Cyclization Check_SM Starting Material Recovered? Start->Check_SM Check_Intermediate Intermediate Isolated? Check_SM->Check_Intermediate No Stronger_Base Use Stronger Base (e.g., LDA, KHMDS) Check_SM->Stronger_Base Yes Complex_Mixture Complex Mixture of Products? Check_Intermediate->Complex_Mixture No Drive_Equilibrium Drive Equilibrium Forward (e.g., remove water) Check_Intermediate->Drive_Equilibrium Yes High_Dilution Use High Dilution Conditions Complex_Mixture->High_Dilution Yes

Caption: Decision tree for troubleshooting low reaction yields.

Logical Relationship of Byproduct Formation

Byproduct_Formation Reaction_Conditions Reaction Conditions (Concentration, Temp, Base) Intramolecular_Rate Rate of Intramolecular Cyclization Reaction_Conditions->Intramolecular_Rate Intermolecular_Rate Rate of Intermolecular Reaction Reaction_Conditions->Intermolecular_Rate Desired_Product Desired Bicyclo[3.3.1]nonane Intramolecular_Rate->Desired_Product Favored Byproduct Polymeric Byproducts Intermolecular_Rate->Byproduct Favored

Caption: Factors influencing byproduct formation kinetics.

References

Validation & Comparative

Comparative Efficacy Analysis: 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one versus Triclabendazole for the Treatment of Fascioliasis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of published, peer-reviewed scientific literature reveals a significant lack of data on the anthelmintic efficacy of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. Direct comparative studies between this compound and the widely used fasciolicide, triclabendazole, are not available.

This guide is therefore structured to serve as a framework for researchers and drug development professionals on how to conduct a comparative efficacy study . It will use the established efficacy of triclabendazole as a benchmark against which a novel compound, represented here by 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, would be evaluated.

Introduction to Triclabendazole: The Gold Standard

Triclabendazole is a benzimidazole anthelmintic renowned for its high efficacy against both mature and, crucially, immature stages of the liver flukes Fasciola hepatica and Fasciola gigantica. This activity against juvenile flukes, which are responsible for the acute, pathogenic phase of the disease, distinguishes it from other flukicides like clorsulon or albendazole. Its primary mechanism of action is thought to involve binding to tubulin, thereby disrupting microtubule-dependent processes within the parasite, such as motility and intracellular transport.

Framework for Efficacy Comparison

To evaluate the potential of a novel compound like 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a multi-stage process involving both in vitro and in vivo assays is required. The following sections detail the standard protocols and benchmark data from triclabendazole studies that would be used for comparison.

In Vitro Efficacy Assessment

The initial screening of a new compound typically involves in vitro assays to determine its direct effect on the parasite, minimizing animal use and allowing for higher throughput.

  • Parasite Collection: Adult Fasciola hepatica are collected from the bile ducts of infected bovine or ovine livers obtained from a local abattoir.

  • Assay Medium: Parasites are washed in a suitable buffer (e.g., RPMI-1640) and placed individually into wells of a 24-well plate containing the assay medium supplemented with antibiotics.

  • Drug Preparation: The test compound (9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one) and the reference compound (triclabendazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then diluted to final test concentrations in the assay medium. A solvent control (DMSO only) is run in parallel.

  • Incubation & Observation: Flukes are incubated at 37°C. Their motility is scored at various time points (e.g., 2, 4, 8, 24 hours) using a subjective scoring system (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = paralysis/death).

  • Data Analysis: The concentration required to achieve paralysis or death in 50% of the parasites (LC50) at a specific time point is calculated.

The following table summarizes typical results for triclabendazole in in vitro assays. A new compound would be compared against these benchmarks.

ParameterTriclabendazole (as Triclabendazole Sulphoxide*)Expected Outcome for a Novel Compound
LC50 (24h) 0.01 - 0.1 µg/mLA value in a similar or lower range would indicate high potency.
Time to Paralysis Typically within 8-12 hours at effective concentrationsA shorter time to effect could suggest a rapid mechanism of action.

*Note: In vivo, triclabendazole is rapidly metabolized to its active sulphoxide and sulphone metabolites. Therefore, the sulphoxide form is often used for in vitro testing to better mimic the physiological environment.

The workflow for this initial in vitro screening is visualized below.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Collect Adult Flukes (F. hepatica) E1 Incubate Flukes with Drugs (37°C) P1->E1 P2 Prepare Drug Solutions (Test & Triclabendazole) P2->E1 P3 Prepare Assay Plates (RPMI-1640 Medium) P3->E1 E2 Observe Motility at Time Points (2, 4, 8, 24h) E1->E2 A1 Score Fluke Motility (Scale 0-3) E2->A1 A2 Calculate LC50 Values A1->A2 A3 Compare to Triclabendazole Benchmark A2->A3

Caption: Workflow for In Vitro Efficacy Screening.
In Vivo Efficacy Assessment

Following promising in vitro results, the compound must be tested in an animal model to assess its efficacy and safety in a physiological system. The rat or mouse model of fascioliasis is a standard for initial in vivo testing.

  • Animal Infection: Laboratory rats (e.g., Wistar strain) are orally infected with a standardized number of Fasciola hepatica metacercariae.

  • Treatment Groups: Animals are randomly allocated to different groups (n=5-8 per group):

    • Group 1: Vehicle Control (e.g., water or suspension agent).

    • Group 2: Triclabendazole (positive control) at a standard dose (e.g., 10 mg/kg).

    • Group 3-5: Test Compound (9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one) at varying doses (e.g., 5, 10, 20 mg/kg).

  • Drug Administration: Treatment is administered as a single oral gavage at a specific time post-infection to target different fluke stages (e.g., 2 weeks for juvenile stages, 8 weeks for adult stages).

  • Necropsy and Fluke Recovery: At a predetermined endpoint (e.g., 10-14 days post-treatment), animals are euthanized. The liver is removed, and the bile ducts are dissected to recover, count, and assess the viability of any remaining flukes.

  • Data Analysis: Efficacy is calculated as the percentage reduction in the mean fluke burden of a treated group compared to the vehicle control group.

The logical relationship for evaluating the results from an in vivo study is outlined in the diagram below.

InVivo_Logic cluster_compare Comparative Analysis Start In Vivo Study Conducted (Rat Model) Data Collect Fluke Burden Data (Control vs. Treated Groups) Start->Data Calc Calculate % Fluke Reduction for each group Data->Calc Comp_TCBZ Compare Test Compound Efficacy to Triclabendazole Efficacy Calc->Comp_TCBZ Comp_Ctrl Verify Statistical Significance vs. Vehicle Control Calc->Comp_Ctrl Decision Is the new compound's efficacy non-inferior or superior to Triclabendazole? Comp_TCBZ->Decision Comp_Ctrl->Decision Outcome1 Proceed to further development (e.g., large animal trials, safety studies) Decision->Outcome1 Yes Outcome2 Re-evaluate, modify structure, or abandon compound Decision->Outcome2 No

Caption: Decision-making Flowchart for In Vivo Efficacy Data.

The following table provides the established benchmark for triclabendazole efficacy that a novel compound would need to meet or exceed.

Fluke StageTreatment Time (Post-Infection)Triclabendazole Dose (mg/kg)Efficacy (% Fluke Reduction)
Juvenile 2 Weeks10>99%
Adult 8 Weeks10>99%

Conclusion and Future Directions

While 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one remains an unknown entity in anthelmintic research, the protocols and benchmarks outlined in this guide provide a clear and robust pathway for its evaluation. Any novel compound aspiring to challenge triclabendazole must demonstrate not only high efficacy against adult flukes but also, critically, near-complete elimination of the early migratory stages. Future research should follow this established framework, beginning with in vitro screening and progressing to in vivo models, to rigorously assess its potential as a new tool in the fight against the significant global threat of fascioliasis.

Comparative Analysis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one analogs. While direct comparative studies on a series of these specific analogs are limited in publicly available literature, this document synthesizes information on related bicyclo[3.3.1]nonane derivatives to highlight potential therapeutic applications, key structure-activity relationships, and relevant experimental protocols.

The 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold represents a unique heterocyclic structure with potential for diverse biological activities.[1][2] Research into related azabicyclo[3.3.1]nonane systems has revealed promising antimicrobial, cytotoxic, and neuroactive properties, suggesting that derivatives of this core structure are valuable candidates for further investigation in drug discovery.[3][4][5][6]

Potential Therapeutic Applications and Biological Activities

Derivatives of the broader azabicyclo[3.3.1]nonane class have been explored for several therapeutic applications, providing a roadmap for the investigation of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one analogs.

Antimicrobial and Anti-tubercular Activity

Several studies have demonstrated the antimicrobial potential of azabicyclo[3.3.1]nonanone derivatives. For instance, a series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazones were synthesized and showed significant activity against Mycobacterium tuberculosis H37Rv and other bacterial and fungal strains.[3] The structure-activity relationship (SAR) in these studies indicated that the presence of electron-withdrawing groups on the aryl rings, such as chloro and fluoro substituents, enhanced the antimicrobial and antifungal activities.[3][4] This suggests that similar substitutions on the 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one core could yield potent antimicrobial agents.

Table 1: Antimicrobial and Anti-tubercular Activity of Exemplary 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazone Derivatives

Compound IDAryl Substituent (Ar)M. tuberculosis H37Rv MIC (µg/mL)Antibacterial Activity (Selected Strains)Antifungal Activity (Selected Strains)
11 p-chlorophenyl>0.8ActiveActive
12 p-fluorophenyl>0.8ActiveActive
13 m-chlorophenyl>0.8ActiveActive
14 m-methoxyphenyl>0.8ActiveActive

Data extracted from a study on related azabicyclo[3.3.1]nonanone derivatives and is intended to be illustrative of the potential for this class of compounds.[3]

Cytotoxic Activity

The bicyclo[3.3.1]nonane framework is present in a number of natural products with demonstrated anticancer activity.[7][8] Synthetic derivatives have also been investigated for their cytotoxic effects. A comparative in vitro study on 8-(phenylcarbamoyl)bicyclo[3.3.1]nonane derivatives against the Ehrlich Ascites Carcinoma (EAC) cell line revealed that substitutions on the phenyl ring significantly influenced cytotoxicity.[5] Specifically, a 4-methoxy substituent resulted in a lower IC50 value compared to 2-methoxy and unsubstituted analogs, indicating that electronic properties of the substituents play a crucial role in the anticancer activity of these compounds.[5]

Table 2: In Vitro Cytotoxicity of Exemplary 8-(phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives against EAC Cell Line

CompoundPhenylcarbamoyl SubstituentIC50 (µg/mL)
1 Unsubstituted151.71
2 2-Methoxy148.23
3 4-Methoxy110.65

Data is for illustrative purposes from a study on related bicyclo[3.3.1]nonane derivatives.[5]

Neurological Activity: Nicotinic Acetylcholine Receptor (nAChR) Modulation

The azabicyclo[3.3.1]nonane scaffold has been recognized as a privileged structure for targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders.[9] Structure-activity relationship studies on 7-heteroaryl-3-azabicyclo[3.3.1]non-6-enes have identified potent ligands for both α4β2 and α7 nAChR subtypes.[6] The nature and position of substituents on the heteroaryl ring, as well as modifications to the azabicyclic core, were found to be critical for affinity and selectivity. This highlights the potential for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one analogs to be developed as modulators of nAChRs for the treatment of conditions such as nicotine addiction, neuropathic pain, and neurodegenerative diseases.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel analogs. Below are representative protocols for key biological assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the culture is adjusted to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48-72 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., EAC, HeLa, MCF-7) are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 24-48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand Competition)

This assay measures the affinity of a test compound for a specific nAChR subtype by its ability to compete with a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue) are prepared by homogenization and centrifugation.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the test compound in a binding buffer.

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand) from total binding. The IC50 value is determined from the competition curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in drug discovery research.

Experimental_Workflow_for_Antimicrobial_Screening cluster_synthesis Analog Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis cluster_outcome Outcome Start 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Core Analogs Synthesized Analogs (R1, R2...) Start->Analogs Chemical Modification MIC_Determination Broth Microdilution Assay (Determine MIC) Analogs->MIC_Determination Testing SAR_Analysis Structure-Activity Relationship (SAR) MIC_Determination->SAR_Analysis Data Input Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound Identification

Caption: Workflow for the synthesis and antimicrobial screening of analogs.

nAChR_Signaling_Pathway nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Na+, Ca2+ influx) nAChR->Ion_Channel Opens Ligand Analog (Agonist/Antagonist) Ligand->nAChR Binds to Depolarization Membrane Depolarization Ion_Channel->Depolarization Signaling_Cascade Downstream Signaling Cascades Depolarization->Signaling_Cascade Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Signaling_Cascade->Cellular_Response SAR_Hypothesis Core 9-Methyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one Scaffold R1 Substituent at R1 Core->R1 Modification R2 Substituent at R2 Core->R2 Modification Activity Biological Activity (e.g., Antimicrobial, Cytotoxic) R1->Activity Influences R2->Activity Influences

References

Validating the In Vivo Anthelmintic Efficacy of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The search for novel anthelmintic agents is a critical endeavor in both human and veterinary medicine due to the rise of drug-resistant helminth strains. This guide provides a comparative framework for validating the in vivo anthelmintic activity of the novel compound, 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. While specific in vivo efficacy data for this compound is not yet publicly available, this document outlines the established experimental protocols and performance benchmarks of widely-used anthelmintics, Praziquantel and the natural compound Betulinic Acid. This allows for a clear, data-driven pathway for the evaluation of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

The following sections detail the comparative efficacy of these selected anthelmintics against different helminth species in rodent models, provide comprehensive experimental protocols for conducting such validation studies, and present a visual workflow to guide the research process.

Comparative Efficacy of Anthelmintic Agents

The following table summarizes the in vivo efficacy of selected anthelmintic agents against common helminth parasites in rodent models. Data for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is presented with placeholder values to illustrate the target metrics for future studies.

CompoundTarget HelminthAnimal ModelDosageTreatment Duration% Worm Count Reduction% Egg Count ReductionReference
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Hymenolepis diminutaRatTBDTBDTBDTBDN/A
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Syphacia obvelataMouseTBDTBDTBDTBDN/A
PraziquantelHymenolepis diminutaRat250 mg/kgSingle Dose100%Not Reported[1]
PraziquantelHymenolepis diminutaRat0.5 mg/kgSingle DoseMinimum Effective DoseNot Reported[2][3]
Betulinic AcidSyphacia obvelataMouse10.00 mg/kg5 days84.08%68.78%[4][5]
AlbendazoleSyphacia obvelataMouse10.00 mg/kg5 days84.83%89.01%[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of a novel anthelmintic compound. Below are established protocols for in vivo anthelmintic screening using two common rodent models.

In Vivo Assay against Hymenolepis diminuta in Rats

This model is a standard for evaluating anticestodal agents.

  • Animal Model: Male Wistar rats.

  • Infection: Each rat is experimentally infected with Hymenolepis diminuta cysticercoids.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., distilled water).

    • Group 2: 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (various doses).

    • Group 3: Praziquantel (positive control, e.g., 250 mg/kg).

  • Drug Administration: Treatments are administered orally as a single dose or over a specified number of days, typically starting 30 days post-infection.

  • Efficacy Assessment:

    • Fecal Egg Count: Fecal samples are collected before and after treatment to determine the reduction in eggs per gram (EPG).

    • Worm Recovery: On a set day post-treatment (e.g., day 6), rats are euthanized, and the intestines are dissected to recover, count, and examine the worms.

  • Data Analysis: The percentage reduction in worm burden and EPG is calculated for each treatment group relative to the vehicle control group.

In Vivo Assay against Syphacia obvelata in Mice

This model is commonly used for screening compounds against pinworms.

  • Animal Model: Laboratory mice naturally or experimentally infected with Syphacia obvelata.

  • Confirmation of Infection: The cellophane tape test is used to confirm pinworm infection by detecting eggs around the anus.

  • Treatment Groups:

    • Group 1: Untreated control.

    • Group 2: 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (various doses).

    • Group 3: Betulinic Acid (positive control, 10 mg/kg).

    • Group 4: Albendazole (positive control, 10 mg/kg).

  • Drug Administration: The compounds are administered orally, once daily, for a period of 5 days.

  • Efficacy Assessment:

    • Egg Count: Anal tape tests are performed to monitor the reduction in egg counts.

    • Worm Count: After the treatment period, mice are euthanized, and the intestinal contents are examined to determine the total worm count.

  • Data Analysis: The percentage reduction in both egg and worm counts are calculated for the treated groups in comparison to the untreated control group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vivo validation of a novel anthelmintic compound.

Anthelmintic_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis & Conclusion Animal_Model Select Animal Model (e.g., Rat, Mouse) Parasite_Infection Induce Helminth Infection (e.g., H. diminuta, S. obvelata) Animal_Model->Parasite_Infection Acclimatization Acclimatization Period Parasite_Infection->Acclimatization Group_Allocation Allocate Animals to Treatment Groups Acclimatization->Group_Allocation Drug_Admin Administer Test Compound & Controls (Oral Gavage) Group_Allocation->Drug_Admin Fecal_Sampling Fecal Sample Collection (Pre- & Post-Treatment) Drug_Admin->Fecal_Sampling Necropsy Necropsy & Intestinal Dissection Drug_Admin->Necropsy Egg_Count Fecal Egg Count (EPG) Analysis Fecal_Sampling->Egg_Count Worm_Count Worm Burden Quantification Necropsy->Worm_Count Data_Analysis Calculate % Reduction in Worm & Egg Counts Worm_Count->Data_Analysis Egg_Count->Data_Analysis Conclusion Determine Efficacy & Compare to Alternatives Data_Analysis->Conclusion

Caption: Workflow for in vivo anthelmintic activity validation.

References

A Comparative Guide to Cross-Resistance Studies Involving 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific cross-resistance studies involving "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" have not been published. This guide provides a framework for conducting such research, including detailed experimental protocols, and templates for data presentation based on methodologies established for analogous compounds. The comparative data presented herein is illustrative.

Derivatives of the bicyclo[3.3.1]nonane nucleus have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[1][2][3] Understanding the potential for cross-resistance with existing therapeutic agents is crucial for the development of novel drugs based on this scaffold.

Table 1: Physicochemical Properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
PropertyValueSource
Molecular Formula C₈H₁₃NO₂PubChem[4]
Molecular Weight 155.19 g/mol PubChem[4]
CAS Number 7224-81-9PubChem[4]
IUPAC Name 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-onePubChem[4]

Experimental Protocols for Cross-Resistance Assessment

The following protocols are adapted from established methodologies for determining antimicrobial and anticancer drug resistance.[5][6][7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A standard broth microdilution method is recommended.[5]

Protocol:

  • Prepare a stock solution of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and comparator compounds in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in the appropriate broth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and add it to each well.

  • Incubate the plate under optimal growth conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration where no visible growth is observed.[5]

Induction of Resistance

To study cross-resistance, a resistant cell line or microbial strain must first be developed. This can be achieved through continuous exposure to sub-lethal concentrations of the drug.[7]

Protocol:

  • Culture the parental strain in the presence of a sub-MIC concentration of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

  • Serially passage the culture, gradually increasing the concentration of the compound with each passage.[7]

  • Continue this process until a significant increase in the MIC is observed, indicating the development of resistance.

  • Isolate and culture the resistant strain for use in cross-resistance assays.

Cross-Resistance Screening

Once a resistant strain is established, its susceptibility to other antimicrobial or anticancer agents is tested to identify cross-resistance patterns.

Protocol:

  • Using the resistant strain, determine the MICs of a panel of comparator drugs from different classes.

  • Compare the MIC values for the resistant strain to those of the original, susceptible parental strain.

  • A significant increase in the MIC for a comparator drug in the resistant strain indicates cross-resistance.

Illustrative Comparison of Efficacy

The following tables present hypothetical data to demonstrate how the results of cross-resistance studies could be presented.

Table 2: Hypothetical Antimicrobial Cross-Resistance Profile

(Data is illustrative and not based on published experimental results)

CompoundClassMIC (Parental Strain, µg/mL)MIC (Resistant Strain, µg/mL)Fold Change in MICCross-Resistance Observed
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Bicyclo[3.3.1]nonane26432-
CiprofloxacinFluoroquinolone0.51632Yes
GentamicinAminoglycoside111No
ErythromycinMacrolide23216Yes
Penicillinβ-Lactam441No
Table 3: Hypothetical Anticancer Cross-Resistance Profile (IC50 Values)

(Data is illustrative and not based on published experimental results)

CompoundClassIC50 (Parental Cell Line, µM)IC50 (Resistant Cell Line, µM)Fold Change in IC50Cross-Resistance Observed
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Bicyclo[3.3.1]nonane1.55033.3-
DoxorubicinAnthracycline0.52550Yes
PaclitaxelTaxane0.10.11No
CisplatinPlatinum-based24020Yes

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Cross-Resistance Assessment

G cluster_setup Setup & Baseline cluster_resistance Resistance Induction cluster_screening Cross-Resistance Screening start Parental Strain/Cell Line mic_parental Determine Baseline MIC/IC50 of Test Compound start->mic_parental induce_resistance Induce Resistance by Serial Passage with Test Compound mic_parental->induce_resistance mic_resistant Confirm Resistance (Determine MIC/IC50 of Test Compound) induce_resistance->mic_resistant resistant_strain Isolated Resistant Strain/Cell Line mic_resistant->resistant_strain screen Determine MIC/IC50 of a Panel of Comparator Drugs resistant_strain->screen compare Compare MIC/IC50 Values between Parental and Resistant Strains screen->compare analyze Analyze for Cross-Resistance, Collateral Sensitivity, or No Effect compare->analyze

Caption: Workflow for assessing cross-resistance.

Hypothetical Signaling Pathway for Drug Efflux-Mediated Resistance

G cluster_cell Resistant Cell cluster_nucleus Compound Bicyclo[3.3.1]nonane Derivative EffluxPump Efflux Pump (e.g., P-gp) Compound->EffluxPump is a substrate for TF Transcription Factor (e.g., Nrf2) Compound->TF induces activation Compound_out Bicyclo[3.3.1]nonane Derivative (extracellular) EffluxPump->Compound_out pumps out Promoter Promoter Region of Efflux Pump Gene TF->Promoter binds Promoter->EffluxPump upregulates expression Nucleus Nucleus Compound_out->Compound enters cell

Caption: Potential mechanism of resistance via drug efflux.

References

Benchmarking 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Against Known Anthelmintics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Data Presentation: A Comparative Efficacy Table

To facilitate a direct comparison, the following table summarizes the efficacy of major classes of anthelmintics against various helminth species. The data for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is intentionally left blank to highlight the need for experimental investigation. Efficacy is typically measured by the concentration of the drug required to achieve a 50% reduction in a measured parameter (e.g., egg hatching, larval motility), denoted as the EC50 or IC50.

Drug ClassRepresentative Drug(s)Target Helminth SpeciesIn Vitro Efficacy (EC50/IC50)In Vivo Efficacy (% Reduction in Fecal Egg Count)Primary Mechanism of Action
Benzimidazoles Albendazole, MebendazoleAscaris lumbricoides, Trichuris trichiura, Ancylostoma duodenale0.01 - 1 µg/mL>90%Binds to β-tubulin, inhibiting microtubule polymerization.[2][3][4]
Macrocyclic Lactones Ivermectin, MoxidectinOnchocerca volvulus, Strongyloides stercoralis1 - 10 ng/mL>95%Potentiates glutamate-gated chloride ion channels, causing parasite paralysis.[2]
Tetrahydropyrimidines Pyrantel PamoateEnterobius vermicularis, Ascaris lumbricoides0.1 - 5 µg/mL>85%Acts as a nicotinic acetylcholine receptor agonist, leading to spastic paralysis.[2]
Praziquantel PraziquantelSchistosoma spp., Taenia spp.0.01 - 0.1 µg/mL>90%Increases calcium ion permeability of the parasite's tegument, causing muscle contraction and paralysis.[2][5]
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one -To be determined--To be determined

Experimental Protocols

The following are detailed methodologies for key experiments that should be conducted to ascertain the anthelmintic properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

In Vitro Assays

a) Egg Hatch Assay (EHA)

This assay is crucial for determining the ovicidal activity of a compound.

  • Objective: To assess the ability of the test compound to inhibit the hatching of helminth eggs.

  • Procedure:

    • Collect fresh helminth eggs from the feces of infected animals.

    • Isolate and quantify the eggs.

    • Prepare various concentrations of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in a suitable solvent.

    • In a 24-well plate, add a known number of eggs (approximately 100) to each well containing the different concentrations of the test compound.[6]

    • Include positive (a known anthelmintic like albendazole) and negative (solvent only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 27°C) for 48 hours.[7]

    • After incubation, count the number of hatched larvae and unhatched eggs under a microscope.

    • Calculate the percentage of hatch inhibition for each concentration.

  • Data Analysis: Determine the EC50 value, which is the concentration of the compound that inhibits 50% of egg hatching.

b) Larval Motility/Migration Inhibition Assay (LMIA)

This assay evaluates the effect of the compound on the viability and motility of larval stages.

  • Objective: To determine if the test compound causes paralysis or death of helminth larvae.

  • Procedure:

    • Hatch helminth eggs to obtain L1 or L3 larvae.

    • Expose the larvae to various concentrations of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in a multi-well plate.

    • Include positive and negative controls.

    • Incubate for a set period (e.g., 24-48 hours).

    • Observe the motility of the larvae under a microscope. Larvae are considered dead or paralyzed if they do not exhibit movement upon gentle probing.

    • Quantify the percentage of motile and non-motile larvae.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of the larvae are non-motile.

In Vivo Assay: Fecal Egg Count Reduction Test (FECRT)

This is a standard method to evaluate the efficacy of an anthelmintic in a host animal.

  • Objective: To measure the reduction in the number of helminth eggs in the feces of an infected host after treatment.

  • Procedure:

    • Use a suitable animal model with a naturally or experimentally induced helminth infection (e.g., rodents, sheep).

    • Divide the animals into treatment and control groups.

    • Collect fecal samples from each animal before treatment (Day 0) and determine the eggs per gram (EPG) of feces.

    • Administer a defined dose of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one to the treatment group. The control group receives a placebo.

    • Collect fecal samples again at a specified time post-treatment (e.g., Day 7 or 14).

    • Determine the EPG for each animal in both groups.

  • Data Analysis: Calculate the percentage reduction in fecal egg count using the following formula: % Reduction = [1 - (EPG post-treatment / EPG pre-treatment)] x 100

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is critical for drug development. The following diagrams illustrate the known signaling pathways for major anthelmintic classes.

Benzimidazole_Mechanism Benzimidazole Benzimidazole (e.g., Albendazole) BetaTubulin β-tubulin Benzimidazole->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits CellularProcesses Disruption of: - Glucose uptake - Intracellular transport - Cell division Microtubule->CellularProcesses Leads to ParasiteDeath Parasite Death CellularProcesses->ParasiteDeath

Caption: Mechanism of action of Benzimidazoles.

Macrocyclic_Lactone_Mechanism MacrocyclicLactone Macrocyclic Lactone (e.g., Ivermectin) GluCl Glutamate-gated Chloride Channels (GluCl) MacrocyclicLactone->GluCl Potentiates ChlorideInflux Increased Chloride Ion Influx GluCl->ChlorideInflux Causes Hyperpolarization Hyperpolarization of Nerve and Muscle Cells ChlorideInflux->Hyperpolarization Paralysis Flaccid Paralysis of the Parasite Hyperpolarization->Paralysis

Caption: Mechanism of action of Macrocyclic Lactones.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel anthelmintic candidate.

Anthelmintic_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies EHA Egg Hatch Assay LMIA Larval Motility Assay HitIdentification Hit Identification EHA->HitIdentification LMIA->HitIdentification FECRT Fecal Egg Count Reduction Test Toxicity Host Toxicity Assessment LeadOptimization Lead Optimization FECRT->LeadOptimization Toxicity->LeadOptimization ReceptorBinding Receptor Binding Assays EnzymeInhibition Enzyme Inhibition Assays Preclinical Preclinical Development ReceptorBinding->Preclinical EnzymeInhibition->Preclinical Start Candidate Compound: 9-Methyl-3-oxa-9-azabicyclo [3.3.1]nonan-7-one Start->EHA Start->LMIA HitIdentification->FECRT HitIdentification->Toxicity LeadOptimization->ReceptorBinding LeadOptimization->EnzymeInhibition

Caption: Experimental workflow for anthelmintic drug discovery.

While 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one has been identified as a compound with potential anthelmintic properties based on traditional use, a comprehensive evaluation based on modern scientific standards is imperative. This guide provides a clear roadmap for conducting the necessary in vitro and in vivo studies to generate the quantitative data required for a thorough comparison with established anthelmintics. The successful completion of these experiments will elucidate the compound's efficacy, spectrum of activity, and mechanism of action, thereby determining its true potential as a novel therapeutic agent in the fight against helminth infections.

References

A Spectroscopic and Conformational Analysis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the principal conformational isomers of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a heterocyclic compound with potential applications in medicinal chemistry. The bicyclo[3.3.1]nonane framework is known for its conformational flexibility, primarily existing in a lower-energy chair-chair (CC) conformation and a higher-energy boat-chair (BC) conformation. These conformational isomers, or conformers, can exhibit distinct spectroscopic signatures, which are critical for characterization and understanding their potential biological activity.

The molecular structure of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one consists of a bicyclic system containing both an oxygen and a nitrogen heteroatom.[1] The presence of these heteroatoms and the carbonyl group influences the conformational equilibrium and the resulting spectroscopic properties. This guide outlines the expected differences in NMR and IR spectra between the chair-chair and boat-chair conformers and provides a general experimental protocol for their synthesis and analysis.

Conformational Isomers

The two primary conformational isomers of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one are the chair-chair (CC) and boat-chair (BC) forms. In the CC conformer, both six-membered rings adopt a chair shape. In the BC conformer, the piperidone ring is in a chair conformation while the oxazinane ring adopts a boat conformation. The energy difference between these conformers is often small, and they can coexist in solution.[2] Spectroscopic methods, particularly NMR, are powerful tools for identifying the predominant conformation.

Comparative Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for the chair-chair (CC) and boat-chair (BC) conformers of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. These values are based on typical ranges for analogous bicyclic systems and known effects of conformational changes on spectroscopic parameters.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

Proton Chair-Chair (CC) Conformer Boat-Chair (BC) Conformer Rationale for Difference
H1, H5 (bridgehead)~2.8 - 3.2~2.9 - 3.3Minor changes due to overall ring geometry shifts.
H2, H4 (axial)~3.6 - 4.0~3.7 - 4.1Deshielding in BC form due to altered anisotropic effects.
H2, H4 (equatorial)~3.8 - 4.2~3.5 - 3.9Shielding in BC form due to changes in proximity to other atoms.
H6, H8 (axial)~2.5 - 2.9~2.2 - 2.6Significant shielding in BC form due to proximity to the nitrogen lone pair.
H6, H8 (equatorial)~2.7 - 3.1~2.8 - 3.2Less significant change compared to the axial protons.
N-CH₃~2.3 - 2.6~2.4 - 2.7Environment of the methyl group is slightly altered.
J (Hax, Heq) at C2, C4~10 - 12 Hz~10 - 12 HzTypical geminal coupling.
J (Hax, Hax) at C6, C8~11 - 13 Hz~5 - 7 HzDihedral angle changes in the boat conformer reduce this coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Chair-Chair (CC) Conformer Boat-Chair (BC) Conformer Rationale for Difference
C=O (C7)~208 - 212~207 - 211Carbonyl environment is slightly perturbed.
C1, C5 (bridgehead)~55 - 60~54 - 59Steric compression effects can cause slight shielding in the BC form.
C2, C4~68 - 72~67 - 71Changes in γ-gauche interactions.
C6, C8~48 - 52~45 - 49Shielding in the BC form due to steric interactions (γ-gauche effect).
N-CH₃~40 - 44~41 - 45Minor change in the electronic environment.

Table 3: Predicted Infrared (IR) Spectroscopy Data (cm⁻¹)

Vibrational Mode Chair-Chair (CC) Conformer Boat-Chair (BC) Conformer Rationale for Difference
C=O Stretch~1715 - 1725~1710 - 1720Slight decrease in frequency may occur in the BC form due to transannular interactions.
C-N Stretch~1100 - 1150~1105 - 1155Bond angles and electronic effects differ slightly between conformers.
C-O-C Stretch~1080 - 1120~1085 - 1125Asymmetric stretching frequency can be sensitive to ring conformation.

Experimental Protocols

A generalized protocol for the synthesis and spectroscopic characterization of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is provided below. This is based on established methods for similar bicyclic ketones, such as the Robinson-Schöpf reaction.[1]

1. Synthesis via Mannich-type Reaction

  • Reaction: A solution of methylamine, 2,2'-oxybis(acetaldehyde) (or a suitable precursor), and a derivative of 1,3-acetonedicarboxylic acid is prepared in an appropriate buffer (e.g., citrate buffer at pH ~5).

  • Procedure: The reagents are mixed at a low temperature (0-5 °C) and then allowed to stir at room temperature for 24-48 hours. The reaction involves a double Mannich reaction followed by decarboxylation to form the bicyclic ketone.

  • Workup and Purification: The reaction mixture is basified with a suitable base (e.g., K₂CO₃) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization.

2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

    • Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For conformational analysis, low-temperature NMR studies may be necessary to slow the interconversion between conformers. NOESY or ROESY experiments can provide through-space proton-proton correlations that are crucial for distinguishing between CC and BC conformers.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A thin film of the sample is prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet is made. Alternatively, the spectrum can be recorded from a solution in a suitable solvent (e.g., CCl₄).

    • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: The sample is analyzed by a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the conformational isomers and a general workflow for their synthesis and characterization.

G Conformational Isomers of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one cluster_CC Chair-Chair (CC) Conformer cluster_BC Boat-Chair (BC) Conformer CC_img Image of CC conformer CC_desc Both rings in chair conformation. Generally the more stable isomer. BC_img Image of BC conformer BC_desc One ring in boat, one in chair conformation. Higher energy due to steric interactions. Equilibrium cluster_BC cluster_BC Equilibrium->cluster_BC cluster_CC cluster_CC cluster_CC->Equilibrium

Caption: Conformational equilibrium between the Chair-Chair (CC) and Boat-Chair (BC) isomers.

G Experimental Workflow for Synthesis and Analysis Start Starting Materials (Methylamine, Aldehyde, Dicarboxylate) Synthesis Mannich-type Reaction (Robinson-Schöpf) Start->Synthesis Workup Extraction & Purification (Column Chromatography) Synthesis->Workup Product Purified Bicyclic Ketone Workup->Product Analysis Spectroscopic Characterization Product->Analysis NMR NMR Spectroscopy (1H, 13C, 2D-NMR) Analysis->NMR Structural & Conformational Data IR IR Spectroscopy Analysis->IR Functional Group Data MS Mass Spectrometry (ESI-MS, HRMS) Analysis->MS Molecular Weight & Formula Conclusion Isomer Identification & Conformational Assignment NMR->Conclusion IR->Conclusion MS->Conclusion

Caption: General workflow for the synthesis and spectroscopic analysis of the title compound.

References

Confirming the Structure of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active molecules and natural products. The inherent conformational flexibility of the bicyclo[3.3.1]nonane system, which can adopt chair-chair, chair-boat, or boat-boat conformations, is a critical determinant of its chemical reactivity and biological function. The presence of heteroatoms in the bicyclic framework, such as oxygen and nitrogen, further influences the conformational preference and the overall three-dimensional structure of these molecules.

Structural Confirmation Methodology: A Multi-Technique Approach

The definitive structural confirmation of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives relies on a combination of spectroscopic and crystallographic techniques. The logical workflow for this process is outlined below.

Workflow for Structural Confirmation Synthesis Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray Single Crystal X-ray Diffraction (if suitable crystals are obtained) Purification->Xray Data_Analysis Spectroscopic and Crystallographic Data Analysis NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmation Structure Confirmation and Conformational Assignment Data_Analysis->Structure_Confirmation

Figure 1: Logical workflow for the synthesis and structural confirmation of novel bicyclic compounds.

Comparative Spectroscopic Data Analysis

Due to the absence of specific NMR data for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, this section presents a comparative analysis with a closely related, well-characterized analogue, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one . This comparison allows for the prediction of the expected chemical shifts and coupling constants for the target molecule's core structure.

Table 1: Comparative ¹H and ¹³C NMR Data of 9-Azabicyclo[3.3.1]nonane Derivatives

Position 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one¹ Expected for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one²
¹H NMR (δ, ppm)
H1, H53.30-3.36 (m, 2H)~3.0 - 3.5
H2ax, H4ax2.75 (dd, J = 16.4, 6.4 Hz, 2H)~2.5 - 3.0
H2eq, H4eq2.27 (d, J = 16.5 Hz, 2H)~2.0 - 2.5
H6, H81.93-2.01 (m, 2H)~3.5 - 4.0 (due to adjacent oxygen)
H71.46-1.62 (m, 4H)- (Carbonyl at C7)
N-CH₂-Ph3.93 (brs, 2H)-
N-CH₃-~2.3 - 2.8
Ph-H7.21-7.38 (m, 5H)-
¹³C NMR (δ, ppm)
C=O211.6~205 - 215
C1, C553.7~50 - 55
C2, C443.0~40 - 45
C6, C829.5~70 - 75 (due to adjacent oxygen)
C716.7- (Carbonyl at C7)
N-CH₂-Ph57.2-
N-CH₃-~40 - 45
Ph-C139.4, 128.5, 128.4, 127.3-

¹Data obtained from the synthesis of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).[1] ²Expected chemical shift ranges are estimated based on the analysis of related structures and the influence of the oxygen atom and methyl group.

Conformational Analysis: Chair-Chair vs. Chair-Boat

The bicyclo[3.3.1]nonane ring system can exist in several conformations. For 3-oxa-9-azabicyclo[3.3.1]nonane derivatives, the two most probable conformations are the chair-chair and the chair-boat forms. The preferred conformation is influenced by steric and electronic factors, including the nature of substituents.

Studies on related 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones have shown that they can exist in a double chair conformation.[1] However, the introduction of different substituents can shift the equilibrium towards a chair-boat conformation, which can be stabilized by intramolecular hydrogen bonding in certain derivatives.[1] For N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones, a boat conformation for the nitrogen-containing ring and a chair conformation for the sulfur-containing ring have been observed.[2]

Conformational Isomers of the Bicyclic Core cluster_0 Chair-Chair Conformation cluster_1 Chair-Boat Conformation Chair-Chair Chair-Chair Chair-Boat Chair-Boat Chair-Chair->Chair-Boat Conformational Equilibrium Chair-Boat->Chair-Chair

Figure 2: The two primary conformations of the 3-oxa-9-azabicyclo[3.3.1]nonane ring system.

The exact conformation of a specific derivative of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one would be definitively determined by Nuclear Overhauser Effect (NOE) NMR experiments and, ideally, by single-crystal X-ray diffraction.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the molecule.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Experiments to be Performed:

  • ¹H NMR: Provides information on the proton environment, including chemical shift, integration (proton count), and coupling constants (connectivity).

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing the connectivity of the bicyclic system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation (chair-chair vs. chair-boat).

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of the molecule.

Instrumentation: ESI-TOF or Orbitrap mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated exact mass for the proposed molecular formula (C₈H₁₃NO₂ for the parent compound). A mass accuracy of <5 ppm is typically required for unambiguous formula confirmation.

Single-Crystal X-ray Diffraction

Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.

Crystal Growth:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.

  • Slowly evaporate the solvent at room temperature or in a refrigerator.

  • Alternative methods include vapor diffusion and slow cooling of a saturated solution.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

  • The collected data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved and refined to obtain the precise atomic coordinates, bond lengths, bond angles, and torsional angles, which definitively confirms the molecular structure and conformation.

Conclusion

The structural confirmation of "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" derivatives requires a systematic application of modern analytical techniques. While specific experimental data for the parent ketone is not currently available in public databases, a comparative approach using data from closely related analogues provides a strong basis for predicting its structural and spectroscopic characteristics. The experimental protocols outlined in this guide offer a comprehensive workflow for researchers to unambiguously determine the structure and conformation of new derivatives in this important class of bicyclic compounds. The interplay of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction is paramount for a complete and accurate structural assignment.

References

Navigating the Data Gap: An Analysis of In Vitro vs. In Vivo Correlation for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and a Case Study on Ascaridole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific in vitro and in vivo experimental data for the compound 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS 7224-81-9). This absence of published research prevents a direct comparative analysis of its biological activity in laboratory settings versus living organisms. While some derivatives of the broader azabicyclo[3.3.1]nonanone class have shown diverse biological activities, including antimicrobial and neuroactive effects, these findings are not directly translatable to the specific molecule .

Initial investigations encountered a point of confusion wherein a chemical vendor incorrectly associated "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" with the naturally occurring anthelmintic compound, ascaridole. However, chemical registry information confirms these are distinct molecules with different structures and CAS numbers. Ascaridole is correctly identified as 1-methyl-4-(1-methylethyl)-2,3-dioxabicyclo[2.2.2]oct-5-ene (CAS 512-85-6).

Given the data gap for the requested compound, this guide will instead utilize ascaridole as a case study to illustrate the principles and presentation of an in vitro versus in vivo correlation analysis for an anthelmintic agent. This will serve as a template for how such a guide would be structured if data for "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" were available.

Case Study: Ascaridole - An Anthelmintic Monoterpene

Ascaridole is a bicyclic monoterpenoid and the primary active component of the oil of Mexican Tea (Dysphania ambrosioides), which has been traditionally used to treat parasitic worm infections.

Quantitative Data Summary
ParameterDose (30 mg/kg)Dose (60 mg/kg)Dose (120 mg/kg)
Cmax (ng/mL) 285.3 ± 89.2543.7 ± 156.4987.6 ± 234.5
Tmax (h) 0.50.50.75
AUC (0-t) (ng·h/mL) 456.8 ± 123.7987.4 ± 245.82145.7 ± 567.3
t1/2 (h) 1.8 ± 0.52.1 ± 0.62.5 ± 0.7
Data represents a summary of pharmacokinetic parameters of ascaridole in rats after a single oral dose. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life.
Experimental Protocols

Detailed experimental protocols for the in vivo study on ascaridole are outlined below as an example of the methodological information required for a comprehensive comparison.

In Vivo Pharmacokinetic Study in Rats

  • Subjects: Male Wistar rats.

  • Administration: A single oral gavage of ascaridole at doses of 30, 60, and 120 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of ascaridole were determined using gas chromatography-mass spectrometry (GC/MS). The analyte and an internal standard were extracted from plasma using ethyl acetate, separated on a capillary column, and detected by a mass spectrometer in selected ion monitoring mode.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2.

General In Vitro Anthelmintic Assay Protocol (Illustrative)

  • Model Organism: A relevant helminth species (e.g., Caenorhabditis elegans, Haemonchus contortus).

  • Assay: Adult worms are exposed to varying concentrations of the test compound in a suitable culture medium.

  • Endpoint: The primary endpoint is typically parasite motility, which is scored at different time points. A common metric is the time required to reduce motility by 50%.

  • Data Analysis: The results are used to calculate parameters such as the EC50 (half-maximal effective concentration).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for comparing in vitro and in vivo activity.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment iv_assay Anthelmintic Assay (e.g., Motility) iv_data Data Analysis (EC50 Calculation) iv_assay->iv_data correlation In Vitro-In Vivo Correlation (IVIVC) Analysis iv_data->correlation ivv_model Animal Model (e.g., Infected Rodent) ivv_admin Compound Administration ivv_model->ivv_admin ivv_pk Pharmacokinetic Analysis ivv_admin->ivv_pk ivv_pd Efficacy Study (e.g., Worm Burden Reduction) ivv_admin->ivv_pd ivv_pk->correlation ivv_pd->correlation

General workflow for IVIVC studies.

Signaling Pathway

Ascaridole is believed to exert its cytotoxic effects through the generation of reactive oxygen species (ROS), a mechanism shared by other anthelmintics. The diagram below depicts a simplified pathway of ROS-induced cell damage.

G Ascaridole Ascaridole ROS Reactive Oxygen Species (ROS) Ascaridole->ROS Induces Lipid Lipid Peroxidation ROS->Lipid Protein Protein Oxidation ROS->Protein DNA DNA Damage ROS->DNA Damage Cellular Damage & Apoptosis Lipid->Damage Protein->Damage DNA->Damage

Simplified pathway of ROS-induced cell damage.

Conclusion

The direct comparison of in vitro and in vivo activity for "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" is currently not feasible due to a lack of published experimental data. The case study of ascaridole highlights the type of data and analyses that are essential for such a comparison. For researchers, scientists, and drug development professionals, this underscores the importance of foundational biological studies to enable the critical process of correlating laboratory findings with outcomes in living systems, a cornerstone of translational research. Future research on "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" is necessary to determine its biological activity and potential for therapeutic development.

A Comparative Efficacy Analysis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and Herbal Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anthelmintic efficacy of the synthetic compound 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and various herbal anthelmintics. It is important to note that the primary active anthelmintic compound historically associated with Chenopodium ambrosioides (American wormseed) is ascaridole. The initially mentioned compound, 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, is a related bicyclic structure but is not the principal agent responsible for the plant's anthelmintic properties. Therefore, this guide will focus on ascaridole as the representative compound from Chenopodium for a more accurate and relevant comparison with herbal alternatives.

The information presented herein is based on available experimental data to facilitate an informed evaluation of these compounds for research and drug development purposes.

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the anthelmintic efficacy of Chenopodium ambrosioides essential oil (rich in ascaridole) and prominent classes of herbal anthelmintics. Direct comparative studies using standardized assays are limited, and thus, the presented data is a collation from various sources.

Anthelmintic AgentActive Compound/ClassTest OrganismAssay TypeEfficacy Metric (Concentration)Reference
Chenopodium ambrosioides Essential Oil Ascaridole (54.2-87%)Ancylostoma spp. larvaeLarval Motility Assay100% inhibition at 150 µL/mL[1]
AscaridoleAscarisImmersionLarvicidal at ~0.015 vol% (18 hrs)[2]
AscaridoleRabbit JejunumSpontaneous ActivityEC50 = 1.46±0.15 mg/mL[3]
Herbal Anthelmintics
TanninsCondensed TanninsAscaris suum L4 larvaeMotility Inhibition AssayNear 100% immotility at 1 mg/mL (24-48 hrs)[4]
Epigallocatechin--IC50 = 49 µM[5]
AlkaloidsPiperineGoat Gastrointestinal NematodesEgg Hatch AssayEC50 = 0.0074 mM (0.0021 mg/mL)[6]
BerberineGoat Gastrointestinal NematodesEgg Hatch AssayEC50 = 1.32 mM (0.49 mg/mL)[6]
BerberineGoat Gastrointestinal NematodesLarval Motility Assay98.17% inhibition at 2.69 mM (1.0 mg/mL)[6]
Sanguinarine--IC50 = 58 µM[5]
Dicentrine--EC90 = 6.3 µg/mL[5]
FlavonoidsQuercetinOpisthorchis felineusMotility AssayIC50 = 5.1 µM[7]
FlavoneOpisthorchis felineusMotility AssayIC50 = 17.4 µM[7]
NaringeninOpisthorchis felineusMotility AssayIC50 = 14.2 µM[7]
5-demethylsinensetin, Umuhengerin, CorymbosinHaemonchus contortusLarval Migration & Adult MotilityTotal inhibition at 150 µg/mL (12 hrs)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro evaluation of anthelmintic activity.

Adult Worm Motility Assay (for Pheretima posthuma)

This assay is commonly used for the preliminary screening of anthelmintic agents due to the anatomical and physiological resemblance of earthworms to intestinal roundworms.[9]

  • Test Organism: Adult Indian earthworms (Pheretima posthuma), 6-8 cm in length.

  • Preparation of Test Solutions: Test compounds (e.g., plant extracts, flavonoids) are prepared in a suitable solvent or suspension agent (e.g., 0.5% SCMC) at various concentrations (e.g., 10, 20, 30, 40 mg/mL). A standard reference drug (e.g., Albendazole, 20 mg/mL) and a vehicle control (e.g., normal saline) are also prepared.

  • Procedure:

    • Six earthworms of similar size are placed in a petri dish containing 25 mL of the test solution.

    • Observations are made for the time taken for paralysis and death of the worms.

    • Paralysis is noted when the worms do not move even when shaken vigorously.

    • Death is confirmed when the worms lose their motility completely and exhibit a fading body color.

  • Data Analysis: The time to paralysis and death for each concentration is recorded and compared with the standard and control groups.

Egg Hatch Assay (EHA)

The Egg Hatch Assay is utilized to determine the ovicidal activity of a compound by assessing its ability to inhibit the development and hatching of nematode eggs.[6]

  • Egg Recovery: Nematode eggs are recovered from the feces of infected hosts using a flotation technique with a saturated sugar solution.

  • Procedure:

    • Approximately 150-250 eggs in a 1.5 mL aqueous suspension are placed in each well of a 24-well plate.

    • Test compounds are added to the wells at various concentrations. A positive control (e.g., Albendazole) and a negative control (distilled water) are included.

    • The plates are incubated at 27°C for 48 hours.

    • After incubation, the number of hatched larvae and unhatched eggs are counted under a microscope.

  • Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration, and the EC50 (effective concentration to inhibit 50% of egg hatching) is determined.

Larval Motility/Migration Inhibition Assay (LMIA)

This assay evaluates the effect of a compound on the motility and viability of nematode larvae.[4]

  • Larval Preparation: Third-stage (L3) or fourth-stage (L4) larvae are obtained from fecal cultures or recovered from infected hosts.

  • Procedure:

    • A known number of larvae (e.g., five L4 worms) are placed in each well of a 48-well plate containing culture media.

    • Test compounds are added to the wells at various concentrations. Positive controls (e.g., Ivermectin, Levamisole) and a negative control (culture media only) are included.

    • The plates are incubated at 37°C in a 5% CO2 atmosphere.

    • The motility of the larvae is scored at regular intervals (e.g., every 12 hours) on a scale of 0 (no movement) to 5 (vigorous movement).

  • Data Analysis: The reduction in larval motility over time is recorded for each concentration, and the EC50 is calculated.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for in vitro anthelmintic screening and the proposed signaling pathways of action for ascaridole and major classes of herbal anthelmintics.

G cluster_0 In Vitro Anthelmintic Assay Workflow start Parasite Collection (e.g., Eggs, Larvae, Adult Worms) prep Sample Preparation (Washing, Sterilization) start->prep assay Exposure to Test Compounds (Ascaridole, Herbal Extracts) prep->assay incubation Incubation (Controlled Temperature & Time) assay->incubation observation Data Collection (Motility, Egg Hatching, Mortality) incubation->observation analysis Data Analysis (EC50, IC50 Calculation) observation->analysis end Efficacy Determination analysis->end

Experimental workflow for in vitro anthelmintic screening.

G cluster_0 Proposed Anthelmintic Mechanisms of Action ascaridole Ascaridole (Endoperoxide Bridge) free_radicals Generation of Reactive Oxygen Species ascaridole->free_radicals Fe(II)-mediated tannins Tannins cuticle Nematode Cuticle Damage tannins->cuticle alkaloids Alkaloids ach_receptor Acetylcholine Receptor Modulation alkaloids->ach_receptor flavonoids Flavonoids & Saponins energy_metabolism Inhibition of Energy Metabolism flavonoids->energy_metabolism paralysis Paralysis & Death free_radicals->paralysis cuticle->paralysis ach_receptor->paralysis energy_metabolism->paralysis

Proposed mechanisms of action for ascaridole and herbal anthelmintics.

References

Safety Operating Guide

Proper Disposal of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one are critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document provides a step-by-step operational plan for researchers, scientists, and drug development professionals.

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) detailing the disposal of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, this guidance is synthesized from information on structurally similar compounds and general principles for the disposal of bicyclic amines and heterocyclic ketones. All procedures should be carried out in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one with appropriate care. Based on available data for similar compounds, this chemical should be treated as a potential irritant.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • If inhaled: Move the individual to fresh air.

  • If swallowed: Do not induce vomiting. Seek immediate medical attention.

Disposal Protocol

The recommended method for the disposal of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is through a licensed hazardous waste disposal service. The most probable method of final destruction is incineration.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all waste containing 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • The waste container must be labeled with the full chemical name: "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" and the appropriate hazard warnings (e.g., "Irritant").

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the contractor with all available information about the chemical, including its name, CAS number (7224-81-9), and any known hazards.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is provided in the table below. This information is essential for waste management professionals to ensure proper handling and disposal.

PropertyValue
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
CAS Number 7224-81-9
Appearance Solid (form not specified)

Source: PubChem[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Waste Management A Waste Generation (Contaminated materials, unused compound) B Segregate Waste (Designated container) A->B C Label Container ('Hazardous Waste', Chemical Name) B->C D Store in Satellite Accumulation Area C->D E Contact EHS or Licensed Contractor D->E F Waste Pickup E->F G Transportation to Disposal Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

Disclaimer: This information is intended as a guide and is based on the best available data for this compound and its chemical class. Always consult with your institution's Environmental Health and Safety office for specific disposal requirements and protocols.

References

Essential Safety and Operational Guidance for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one was located. The following guidance is synthesized from safety data for structurally similar bicyclo[3.3.1]nonane derivatives and general laboratory safety protocols.[1] Researchers must conduct a thorough risk assessment before handling this compound.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The minimum required PPE for handling this compound is outlined below.

Protection Level Equipment Purpose & Rationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of any potential dust or vapors.
Eye and Face Protection Chemical Splash Goggles meeting ANSI Z87.1 standardProtects against splashes and airborne particles.[2]
Face Shield (in addition to goggles)Required when there is a significant risk of explosion, a large splash hazard, or a highly exothermic reaction.[2][3]
Hand Protection Disposable Nitrile GlovesProvides protection against incidental chemical contact.[2][3] Gloves should be inspected before use and changed immediately after contact with the chemical.[3]
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.[4] For handling pyrophoric materials, a flame-retardant lab coat is necessary.[4]
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-approved respiratorRequired if administrative and engineering controls do not adequately control exposures to dust and fumes.[2] Use requires annual medical evaluations and fit testing.[2]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Familiarization: Review all available safety information for the compound and similar structures.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • PPE: Don all required PPE as detailed in the table above before entering the designated handling area.[4]

2. Handling:

  • Location: All handling of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one should be performed inside a certified chemical fume hood.

  • Weighing: If weighing the solid compound, use a balance located inside the fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

3. Post-Handling:

  • Decontamination: Thoroughly clean the work area, decontaminating all surfaces.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.

  • Solid Waste:

    • Contaminated PPE (gloves, etc.): Place in a designated hazardous waste container.

    • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.

  • Liquid Waste:

    • Solutions: Collect in a labeled, sealed, and appropriate solvent waste container. As a heterocyclic compound, it may require specific waste streams.[5] Do not mix with incompatible waste.

  • General Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

    • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the material into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Handling 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

G start Start: Handling Procedure pre_handling 1. Pre-Handling Preparation - Conduct Risk Assessment - Review Safety Info - Check Emergency Equipment - Don PPE start->pre_handling handling 2. Handling (in Fume Hood) - Weighing - Preparing Solutions pre_handling->handling post_handling 3. Post-Handling - Decontaminate Work Area - Wash Hands handling->post_handling disposal 4. Waste Disposal - Segregate Solid & Liquid Waste - Label Containers post_handling->disposal end End of Procedure disposal->end

Caption: Step-by-step workflow for the safe handling and disposal of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Reactant of Route 2
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

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